molecular formula C7H4BrF3O2 B1287054 4-Bromo-3-(trifluoromethoxy)phenol CAS No. 886499-93-0

4-Bromo-3-(trifluoromethoxy)phenol

Cat. No.: B1287054
CAS No.: 886499-93-0
M. Wt: 257 g/mol
InChI Key: PGJZBAVEKVWHIO-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4BrF3O2 and its molecular weight is 257 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJZBAVEKVWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590675
Record name 4-Bromo-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-93-0
Record name 4-Bromo-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 886499-93-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)phenol, a halogenated and fluorinated phenolic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide combines information from chemical suppliers with established protocols for the synthesis and analysis of structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes its key chemical identifiers and physical properties.

PropertyValueSource
CAS Number 886499-93-0[1][2][3][4][5][6][7]
Molecular Formula C₇H₄BrF₃O₂[1][4]
Molecular Weight 257.00 g/mol [4][6]
Appearance Powder[3]
Purity ≥97%[5][6]
Storage Room Temperature, Sealed in a dry place[6]

Synthesis and Experimental Protocols

General Synthetic Approach

A common strategy for synthesizing substituted phenols involves the modification of a pre-existing phenol or the construction of the aromatic ring. For this compound, a likely approach would involve the bromination of 3-(trifluoromethoxy)phenol.

Step 1: Synthesis of 3-(trifluoromethoxy)phenol

This intermediate can be synthesized through various methods, including the trifluoromethoxylation of 3-bromophenol followed by a subsequent reaction to introduce the hydroxyl group.

Step 2: Bromination of 3-(trifluoromethoxy)phenol

The regioselective bromination of the phenol is a critical step. The hydroxyl and trifluoromethoxy groups will direct the electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. This would likely favor the introduction of the bromine atom at the position para to the hydroxyl group.

Illustrative Experimental Protocol (Adapted from general methods for phenol bromination):

  • Materials:

    • 3-(trifluoromethoxy)phenol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(trifluoromethoxy)phenol (1.0 equivalent) in acetonitrile at room temperature.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Safety and Handling

A Safety Data Sheet (SDS) for this compound provides the following hazard information.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not widely published. However, chemical suppliers indicate that NMR data is available upon request for certain batches.[6] Researchers procuring this compound should request the certificate of analysis for detailed spectral information.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or its involvement in any signaling pathways for this compound. The presence of the trifluoromethoxy group, a common substituent in pharmaceuticals, suggests potential for biological activity, but this would require experimental investigation.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted phenol like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-(trifluoromethoxy)phenol, NBS) reaction Reaction (e.g., Bromination) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying and Concentration workup->drying crude Crude Product drying->crude chromatography Column Chromatography crude->chromatography fractions Collect and Combine Fractions chromatography->fractions final_product Pure this compound fractions->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Key Properties

The following diagram illustrates the relationship between the chemical structure and the key properties and applications of this compound.

G cluster_structure Structural Features cluster_properties Chemical Properties & Reactivity cluster_applications Potential Applications compound This compound CAS: 886499-93-0 phenol Phenolic Hydroxyl Group compound->phenol bromo Bromine Atom compound->bromo tfm Trifluoromethoxy Group compound->tfm reactivity Electrophilic Aromatic Substitution phenol->reactivity h_bonding Hydrogen Bonding Capability phenol->h_bonding coupling Potential for Cross-Coupling Reactions bromo->coupling tfm->reactivity pharma Pharmaceutical Intermediate reactivity->pharma agchem Agrochemical Synthesis reactivity->agchem materials Materials Science reactivity->materials coupling->pharma coupling->agchem coupling->materials

Caption: Relationship between the structural features, chemical properties, and potential applications of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Bromo-3-(trifluoromethoxy)phenol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for the structurally similar and more extensively characterized compound, 4-Bromo-3-(trifluoromethyl)phenol, for comparative purposes. The inclusion of this analog serves to provide a more comprehensive understanding of the expected properties.

Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters relevant to phenolic compounds, offering valuable methodological insights for researchers in the field.

Physicochemical Data

The quantitative physicochemical data for this compound and its trifluoromethyl analog are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886499-93-0-
Molecular Formula C₇H₄BrF₃O₂-
Molecular Weight 257.00 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
logP Data not available-
Solubility Data not available-

A notable scarcity of experimentally determined physicochemical data for this compound exists in current scientific literature.

Table 2: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol

PropertyValueSource
CAS Number 320-49-0[1][2]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Appearance Off-white powder / Solid
Melting Point 44-46 °C
Boiling Point 61-63 °C @ 3.5-4.0 Torr-
pKa (Predicted) 8.39 ± 0.18-
Solubility Soluble in Methanol-

Interplay of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in various systems. The following diagram illustrates the logical relationships between these core properties.

G MW Molecular Weight BP Boiling Point MW->BP Structure Molecular Structure (e.g., Functional Groups) Structure->MW Polarity Polarity Structure->Polarity IMFs Intermolecular Forces (H-bonding, van der Waals) Structure->IMFs pKa Acidity (pKa) Structure->pKa e.g., -OH group Solubility Aqueous Solubility Polarity->Solubility logP Lipophilicity (logP) Polarity->logP MP Melting Point IMFs->MP IMFs->BP Solubility->logP inversely related pKa->Solubility affects ionization

Logical relationships between key physicochemical properties.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physicochemical properties of phenolic compounds.

The melting point is a fundamental property for assessing the purity of a solid compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[3][4]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[3][4][5]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.[5]

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4][6]

    • The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.

This method is suitable for determining the boiling point of small quantities of liquid.[7][8][9][10]

  • Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil or an aluminum block).[7][9]

  • Procedure:

    • A few milliliters of the liquid are placed in the fusion tube.[8]

    • A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.[7][9]

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[7]

    • The assembly is heated slowly and uniformly in the heating bath.[7]

    • As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[12][13]

  • Apparatus: pH meter with a combination glass electrode, magnetic stirrer, buret, beaker.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength), deionized water, and the phenolic compound.[12][13]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

    • Dissolve a precisely weighed amount of the phenolic compound in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12] A co-solvent may be used if the compound has low water solubility.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).[13]

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the buret.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[13]

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical in drug development. The shake-flask method is the gold standard for its determination.[14][15][16][17]

  • Apparatus: Separatory funnel or vials, mechanical shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Reagents: n-Octanol (pre-saturated with water), water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol), and the test compound.[16]

  • Procedure:

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial.[17]

    • Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[18]

    • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.[18]

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Aqueous solubility is a crucial property influencing bioavailability and formulation.[19][20][21][22]

  • Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for concentration measurement.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of water or a relevant aqueous buffer in a vial.[20]

    • Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.[19]

    • Dilute the filtered saturated solution to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC-UV).

    • The measured concentration represents the aqueous solubility of the compound at that temperature.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile.

References

4-Bromo-3-(trifluoromethoxy)phenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available data for 4-Bromo-3-(trifluoromethoxy)phenol, a compound of interest in synthetic and medicinal chemistry.

Core Molecular Information

This compound is a halogenated and ether-substituted phenolic compound. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group (-OCF3), and a hydroxyl group (-OH). The specific arrangement of these functional groups dictates its chemical reactivity and potential applications in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Molecular Structure and Weight

The definitive molecular attributes of this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 886499-93-0
Molecular Formula C₇H₄BrF₃O₂
Molecular Weight 257.00 g/mol
Canonical SMILES C1=CC(=C(C=C1Br)O)OC(F)(F)F

Physicochemical Data

Detailed experimental data for this compound is not extensively available in public literature. However, data for a structural isomer, 4-Bromo-2-(trifluoromethoxy)phenol (CAS 690264-39-2), provides some indicative properties. It is crucial to note that these values are for an isomeric compound and should be used with caution as a proxy.

Property (for 4-Bromo-2-(trifluoromethoxy)phenol)Value
Physical State Solid
Melting Point 51 - 55 °C / 123.8 - 131 °F[1]

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of substituted phenols. A likely pathway would involve the bromination of a suitable trifluoromethoxy-substituted phenolic precursor.

Below is a generalized workflow illustrating a potential synthetic approach.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Key Reaction Step cluster_product Final Product 3-Trifluoromethoxyphenol 3-Trifluoromethoxyphenol Electrophilic_Bromination Electrophilic Bromination 3-Trifluoromethoxyphenol->Electrophilic_Bromination Brominating Agent (e.g., NBS, Br2) Solvent 4_Bromo_3_trifluoromethoxyphenol This compound Electrophilic_Bromination->4_Bromo_3_trifluoromethoxyphenol Work-up & Purification

Caption: A potential synthetic pathway for this compound.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol for the bromination of a phenol, which has not been specifically validated for this compound.

  • Dissolution: Dissolve the starting material, 3-(trifluoromethoxy)phenol, in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).

  • Cooling: Cool the solution in an ice bath to control the reaction temperature, as bromination reactions are often exothermic.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂), to the cooled solution with constant stirring. The hydroxyl and trifluoromethoxy groups will direct the electrophilic bromine to specific positions on the aromatic ring.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

  • Quenching and Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., sodium thiosulfate solution). The organic product is then typically extracted into an organic solvent, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound. Researchers should conduct a thorough literature search for the synthesis of closely related analogues and adhere to all laboratory safety protocols.

References

Navigating the Solubility of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-3-(trifluoromethoxy)phenol, a compound of interest in contemporary chemical research and development. Due to the limited availability of specific public data on this particular molecule, this document outlines standardized methodologies for determining its solubility, presents data for structurally analogous compounds to infer potential solvent compatibility, and details a general workflow for solubility assessment.

Section 1: Understanding Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry. For a compound like this compound, which incorporates a halogen, an ether linkage, and a phenolic hydroxyl group, its solubility is expected to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and steric factors.

Section 2: Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following outlines a common and robust method for determining the solubility of a crystalline solid like this compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This widely accepted method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining solubility via the shake-flask method.

Section 3: Solubility of Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable insights into solvent selection. The following table summarizes the solubility of related bromophenol and trifluoromethoxy-substituted aromatic compounds in various organic solvents.

Compound NameStructureSolventTemperature (°C)Solubility
4-Bromophenol4-Br-C₆H₄-OHEthanol25Highly Soluble
Diethyl Ether25Highly Soluble
Chloroform25Soluble
Water2014.2 g/L
3-(Trifluoromethoxy)phenol3-CF₃O-C₆H₄-OHMethanolNot SpecifiedSoluble
DichloromethaneNot SpecifiedSoluble
2-Bromo-4-fluorophenol2-Br-4-F-C₆H₄-OHMethanolNot SpecifiedSoluble

Disclaimer: This data is for structurally similar compounds and should be used as a qualitative guide. Actual solubility of this compound may vary.

Based on this related data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate. Its solubility is expected to be lower in non-polar solvents like hexane.

Section 4: Logical Workflow for Solubility Screening

For drug development professionals, a systematic approach to solubility screening is essential. The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity like this compound.

G cluster_start Initiation cluster_screen Screening cluster_quant Quantification cluster_decision Application A Synthesize/Acquire this compound B Select diverse range of organic solvents (polar, non-polar, aprotic, protic) A->B C Perform qualitative 'spot' solubility test B->C D Conduct quantitative shake-flask solubility assay for promising solvents C->D E Analyze data and tabulate results D->E F Select optimal solvent(s) for downstream applications (e.g., reaction, formulation) E->F

Caption: Logical workflow for solubility screening of a new chemical entity.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol and leveraging the insights from structurally similar compounds, scientists and drug development professionals can effectively characterize the solubility profile of this compound, enabling its successful application in further research and development endeavors. The provided workflows offer a systematic approach to ensure that solubility assessment is conducted in a logical and efficient manner.

In-Depth Technical Safety Guide for 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Bromo-3-(trifluoromethoxy)phenol (CAS No. 886499-93-0). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost safety.

Chemical Identification and Physical Properties

This section outlines the fundamental chemical identifiers and physical characteristics of this compound.

IdentifierValue
Chemical Name This compound
CAS Number 886499-93-0
Molecular Formula C₇H₄BrF₃O₂
Molecular Weight 257.01 g/mol

While comprehensive, experimentally determined physical property data is limited, the following table summarizes available and predicted values.

PropertyValueSource
Boiling Point 232.0 ± 35.0 °C at 760 mmHgPredicted
Appearance Powder
Purity HPLC ≥98%

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective

Navigating the Acquisition and Application of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential application of the chemical intermediate, 4-Bromo-3-(trifluoromethoxy)phenol. While this compound is available commercially, detailed public data on its specific biological activities and experimental applications remains limited. This guide provides a summary of available commercial sources and outlines a generalized workflow for the evaluation and use of such a compound in a research and development context.

Commercial Availability

This compound, identified by CAS number 886499-93-0, is a halogenated phenol derivative. Several chemical suppliers list this compound in their catalogs, typically with purities of 97% or higher. The availability of this compound from various sources suggests its utility as a building block in organic synthesis.

SupplierPurityNotes
Aaron Chemicals-CAS: 886499-93-0
Falcon Life Sciences Pvt. Ltd≥98% (HPLC)Available in various quantities
Sunway Pharm Ltd97%Provides NMR and COA data
Capot Chemical Co.,Ltd.≥98% (HPLC)-
Bidepharm97%Provides NMR, HPLC, GC data
Aromsyn Co.,Ltd.>98%Specializes in high-purity compounds
2a biotech-Catalog No.: 2A-0137642
Marvel Pharm Limited-MFCD06660164
Fluorochem-Available through Sigma-Aldrich
Apollo Scientific Ltd-Available through Sigma-Aldrich

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, based on its structure, certain physicochemical properties can be inferred, which are crucial for its handling and application in synthesis.

PropertyValue (Predicted/Supplier Data)Source
CAS Number 886499-93-0Multiple Suppliers[1][2][3]
Molecular Formula C₇H₄BrF₃O₂Aaron Chemicals, Sunway Pharm Ltd[3]
Molecular Weight 257.00 g/mol Sunway Pharm Ltd
Appearance PowderFalcon Life Sciences Pvt. Ltd[1]
Storage Room Temperature, in a dry placeSunway Pharm Ltd, Falcon Life Sciences Pvt. Ltd[1]

Potential Applications in Research and Drug Discovery

While specific biological activities of this compound are not documented in the public domain, its structural motifs—a brominated phenol with a trifluoromethoxy group—are of significant interest in medicinal chemistry.

  • Scaffold for Synthesis: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The phenolic hydroxyl group can be a key pharmacophoric feature or a point for further functionalization.

  • Trifluoromethoxy Group: The -OCF₃ group is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its inclusion can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Given these features, this compound is a valuable starting material for the synthesis of novel compounds targeted at various biological pathways.

Generalized Synthetic Workflow

Due to the lack of specific published experimental protocols for this compound, a generalized workflow for the synthesis of related substituted phenols is presented below. This is intended as an illustrative example of the chemical transformations this class of compounds can undergo.

G cluster_start Starting Material cluster_reaction Chemical Transformation cluster_intermediate Intermediate Product cluster_further_reaction Further Functionalization cluster_final Final Product start Substituted Phenol reaction Bromination (e.g., NBS in CH2Cl2) start->reaction intermediate Brominated Phenol reaction->intermediate further_reaction Trifluoromethoxylation (e.g., with a trifluoromethylating agent) intermediate->further_reaction final_product This compound further_reaction->final_product

Caption: A generalized synthetic pathway for brominated and trifluoromethoxylated phenols.

Logical Workflow for Compound Utilization in Research

For researchers acquiring this compound for novel synthesis, a structured approach is recommended to ensure efficient and effective use.

G sourcing 1. Sourcing & Purity Verification (Select supplier, obtain COA) synthesis 2. Synthetic Route Design (Target molecule design, reaction planning) sourcing->synthesis execution 3. Experimental Execution (Reaction setup, monitoring, workup) synthesis->execution purification 4. Purification & Characterization (Chromatography, NMR, MS) execution->purification bioassay 5. Biological Evaluation (In vitro/in vivo screening) purification->bioassay data_analysis 6. Data Analysis & Iteration (SAR studies, lead optimization) bioassay->data_analysis data_analysis->synthesis Iterative Design

Caption: Logical workflow for the utilization of a chemical intermediate in a research setting.

References

Spectroscopic Characterization of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectral data for 4-Bromo-3-(trifluoromethoxy)phenol, a compound of interest for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related compounds to offer a robust predictive analysis. This guide includes predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols and a visual workflow for chemical characterization.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, considering the electronic properties of the bromo, trifluoromethoxy, and hydroxyl functional groups.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HH-5
~7.1dd1HH-6
~6.9d1HH-2
~5.5s (br)1H-OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~150 (q, J ≈ 2 Hz)C-3 (C-OCF₃)
~134C-5
~122C-6
~120 (q, J ≈ 258 Hz)-OCF₃
~118C-2
~110C-4 (C-Br)

Note: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1280-1240StrongAsymmetric C-O-C stretch (aryl-ether)
1200-1100StrongC-F stretch (in -OCF₃)
1050-1000StrongSymmetric C-O-C stretch (aryl-ether)
850-750StrongC-H out-of-plane bending
700-550MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
258/256High[M]⁺ (Molecular ion peak with bromine isotopes)
177Medium[M - Br]⁺
149Medium[M - Br - CO]⁺
69High[CF₃]⁺

Note: The molecular ion will exhibit a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, indicative of the presence of a single bromine atom.

Comparative Experimental Data of Related Compounds

4-Bromophenol
SpectrumData
¹H NMR (CDCl₃) δ 7.33 (d, J=8.8 Hz, 2H), 6.74 (d, J=8.8 Hz, 2H), 4.95 (s, 1H, OH)
¹³C NMR (CDCl₃) δ 154.1, 132.5, 117.1, 113.1
IR (KBr, cm⁻¹) 3350 (br), 1588, 1487, 1225, 821
MS (EI, m/z) 174/172 (M⁺), 93, 65
3-(Trifluoromethoxy)phenol
SpectrumData
¹H NMR (CDCl₃) δ 7.25 (t, J=8.1 Hz, 1H), 6.90 (m, 2H), 6.78 (m, 1H), 5.10 (s, 1H, OH)
¹³C NMR (CDCl₃) δ 156.4, 149.9 (q, J=1.9 Hz), 130.6, 121.2 (q, J=257 Hz), 115.3, 114.5, 108.9
IR (neat, cm⁻¹) 3370 (br), 1615, 1595, 1490, 1260, 1210, 1160
MS (EI, m/z) 178 (M⁺), 109, 81
1-Bromo-3-(trifluoromethoxy)benzene
SpectrumData
¹H NMR (CDCl₃) δ 7.35 (m, 2H), 7.15 (m, 2H)
¹³C NMR (CDCl₃) δ 149.8 (q, J=1.8 Hz), 130.9, 128.0, 124.2, 122.7, 120.9 (q, J=258 Hz), 119.5
IR (neat, cm⁻¹) 1585, 1475, 1260, 1215, 1165
MS (EI, m/z) 242/240 (M⁺), 161, 133

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

  • Ionization and Fragmentation:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

    • This causes ionization and subsequent fragmentation of the molecule.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging established spectroscopic principles and comparative data from related molecules, this document serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. It is important to note that the presented data is predictive and should be confirmed by experimental analysis once a sample of this compound is available.

The Trifluoromethoxy Group in Phenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique constellation of properties that can be leveraged to overcome common challenges in drug design. When appended to a phenol scaffold, a privileged structure in numerous bioactive molecules, the -OCF3 group profoundly influences critical physicochemical and pharmacokinetic parameters. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in phenol derivatives, summarizing its impact on lipophilicity, acidity, and metabolic stability. Detailed experimental protocols for synthesis and key analytical assays are provided to support researchers in the practical application of this versatile functional group.

Introduction: The Rise of the Trifluoromethoxy Group

In the pursuit of novel therapeutics, medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetics. The trifluoromethoxy (-OCF3) group has emerged as a powerful tool in this endeavor.[1][2][3] Unlike its more common trifluoromethyl (-CF3) counterpart, the -OCF3 group possesses a unique blend of electronic and steric properties conferred by the oxygen linker. Its introduction into a molecular scaffold, particularly the phenol ring system, can dramatically alter a compound's profile, often leading to improved drug-like characteristics.[4][5] This guide will dissect the key attributes of the trifluoromethoxy group and its specific impact on phenol derivatives.

Core Physicochemical Properties of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from its distinct effects on a molecule's electronic character, lipophilicity, and metabolic fate.

2.1. Electronic Effects: A "Super-Halogen"

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4] This powerful inductive effect (-I) is somewhat moderated by the electron-donating resonance effect (+M) of the oxygen atom's lone pairs. This dual nature leads to its characterization as a "super-halogen" or "pseudo-halogen," resembling chlorine in some of its electronic behaviors.[6] The net result is a strong influence on the electron density of the aromatic ring, which in turn affects properties like the acidity (pKa) of the phenolic proton.[6][7]

2.2. Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly increasing a molecule's affinity for lipid environments.[8] This property can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.[3][4] The Hansch hydrophobicity parameter (π) for the -OCF3 group is +1.04, indicating a greater contribution to lipophilicity than the trifluoromethyl group (π = +0.88) or a chlorine atom.[6][8]

2.3. Metabolic Stability: A Metabolic Shield

One of the most significant advantages of incorporating the -OCF3 group is the enhancement of metabolic stability.[4][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the group highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs).[1][3] When replacing a metabolically labile group, such as a methoxy (-OCH3) group which is prone to O-demethylation, the -OCF3 moiety can act as a metabolic shield, increasing the compound's half-life and bioavailability.[4][9]

Data Presentation: Quantitative Impact on Phenol Derivatives

The introduction of a trifluoromethoxy group onto a phenol ring results in predictable and quantifiable changes in its physicochemical properties. The following tables summarize key data points, comparing -OCF3 substituted phenols with relevant analogues.

Table 1: Comparison of Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring. A more positive value indicates a stronger electron-withdrawing effect.

Substituentσmetaσpara
-OCH3+0.12-0.27
-CH3-0.07-0.17
-Cl+0.37+0.23
-CF3+0.43+0.54
-OCF3 +0.35 +0.35

Data sourced from established chemical literature.

Table 2: Comparison of Acidity (pKa) for Substituted Phenols

The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol and methoxy-substituted phenol.

CompoundpKa Value
Phenol9.98[10]
4-Methoxyphenol10.21[10]
4-(Trifluoromethyl)phenol8.68[11]
4-(Trifluoromethoxy)phenol9.30 (Predicted)[12]
3-(Trifluoromethyl)phenol9.08[13]

Note: Lower pKa indicates stronger acidity.

Table 3: Comparison of Lipophilicity (logP)

The trifluoromethoxy group significantly increases lipophilicity compared to less fluorinated or non-fluorinated analogues.

CompoundHansch π ConstantPredicted logP
Phenol01.48
4-Methylphenol (p-cresol)+0.561.94
4-Methoxyphenol-0.021.34
4-(Trifluoromethyl)phenol+0.882.65[14]
4-(Trifluoromethoxy)phenol +1.04 ~2.52 (Estimated)

Hansch π constants represent the contribution of the substituent to lipophilicity relative to hydrogen. LogP values are for the entire molecule.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for evaluating the impact of the trifluoromethoxy group. The following sections provide protocols for key procedures.

Synthesis Protocol: Preparation of 4-(Trifluoromethoxy)phenol

This protocol describes a common two-step method starting from 4-mercaptophenol, which is converted to a trifluoromethyl thioether and then oxidized and fluorinated.

Materials:

  • 4-Mercaptophenol

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Antimony trichloride (SbCl3)

  • Antimony pentachloride (SbCl5)

  • Hydrogen fluoride (HF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • S-Methylation:

    • To a solution of 4-mercaptophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(methylthio)phenol.

  • Oxidative Fluorination:

    • Caution: This step involves highly corrosive and toxic reagents and must be performed in a specialized fume hood with appropriate personal protective equipment.

    • In a suitable pressure-resistant vessel (e.g., made of Hastelloy), add 4-(methylthio)phenol (1.0 eq) and antimony trichloride (catalytic amount).

    • Cool the vessel and carefully add antimony pentachloride (2.5 eq).

    • Slowly and carefully introduce anhydrous hydrogen fluoride (HF) (excess) into the vessel.

    • Seal the vessel and heat it to 120-140 °C for 4-6 hours.

    • After cooling, carefully vent the vessel and quench the reaction mixture by pouring it onto ice.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-(trifluoromethoxy)phenol.

Analytical Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Series of buffer solutions covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., phosphate, borate buffers).

  • Stock solution of the test compound (e.g., 1 mM in methanol).

  • 0.1 M HCl and 0.1 M NaOH solutions.

Procedure:

  • Prepare Solutions: Create a series of buffered solutions (e.g., 10 solutions from pH 8 to 11 for 4-trifluoromethoxyphenol). To each buffer solution in a volumetric flask, add an identical aliquot of the compound stock solution to achieve a final concentration of ~50 µM.

  • Determine Spectra of Pure Species:

    • Prepare a highly acidic solution (pH < 2 with HCl) to obtain the spectrum of the fully protonated species (AHA).

    • Prepare a highly basic solution (pH > 12 with NaOH) to obtain the spectrum of the fully deprotonated species (AA-).

  • Measure Absorbance: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the acidic, basic, and all buffered solutions. Identify the analytical wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.

  • Data Analysis:

    • Measure the absorbance of each buffered solution (A) at the chosen analytical wavelength.

    • Measure the pH of each buffered solution accurately using the calibrated pH meter.

    • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(AA- - A) / (A - AHA)]

    • Alternatively, plot pH (y-axis) versus log[(A - AHA) / (AA- - A)] (x-axis). The y-intercept of the resulting linear plot is the pKa.[4]

Analytical Protocol: Determination of logP by RP-HPLC

This is an indirect method that correlates a compound's retention time on a reversed-phase HPLC column with its lipophilicity.

Materials & Equipment:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile and water (or buffer, e.g., phosphate buffer at pH 7.4).

  • A set of standard compounds with known logP values spanning the expected range.

  • Test compound solution (e.g., 1 mg/mL in mobile phase).

Procedure:

  • System Setup: Equilibrate the HPLC system with a specific isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water). The flow rate is typically 1 mL/min.

  • Determine Dead Time (t0): Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void time.

  • Calibration Curve:

    • Inject each standard compound individually and record its retention time (tR).

    • Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0 .

    • Calculate log k' for each standard.

    • Plot the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).

    • Perform a linear regression to obtain the calibration equation: logP = m(log k') + c , where 'm' is the slope and 'c' is the y-intercept.[15]

  • Measure Test Compound:

    • Inject the test compound solution under the identical HPLC conditions and record its retention time.

    • Calculate its log k' value.

    • Use the calibration equation to calculate the logP of the test compound.

In Vitro Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with HLM, which are rich in drug-metabolizing enzymes.[1][3]

Materials & Equipment:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compound and positive control (e.g., testosterone, verapamil).

  • Incubator/shaking water bath set to 37°C.

  • LC-MS/MS system for analysis.

  • Quenching solution: ice-cold acetonitrile containing an internal standard.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer. Prepare the test compound solution (e.g., in DMSO, final concentration in incubation <0.5%).

  • Incubation:

    • In a 96-well plate, add the HLM master mix.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of the ice-cold quenching solution. The 0-minute sample serves as the baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k .

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein: Clint = (0.693 / t1/2) / (mg microsomal protein/mL) .[3]

Mandatory Visualizations

Signaling Pathways & Workflows

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation Lead Initial Lead Compound (e.g., Phenol Scaffold) Problem Identify Liabilities (e.g., Poor Lipophilicity, Metabolic Instability) Lead->Problem ADME Profiling Strategy Strategic Modification: Introduce -OCF3 Group Problem->Strategy Design Hypothesis Synthesis Synthesize -OCF3 Analogue Strategy->Synthesis Assay Physicochemical & ADME Assays (logP, pKa, Metabolic Stability) Synthesis->Assay Data Analyze Data: Compare with Lead Assay->Data Decision Go / No-Go Decision Data->Decision Favorable Advance to In Vivo Studies Decision->Favorable Favorable Profile Metabolic_Stability cluster_Methoxy Methoxy-Phenol Metabolism cluster_OCF3 Trifluoromethoxy-Phenol Metabolism Methoxy p-Methoxyphenol CYP CYP450 Enzymes Methoxy->CYP Metabolic Attack Metabolite Metabolite (O-demethylated product) CYP->Metabolite Rapid OCF3_Phenol p-Trifluoromethoxyphenol CYP2 CYP450 Enzymes OCF3_Phenol->CYP2 Metabolic Shielding Stable Resistant to Metabolism CYP2->Stable Slow / Negligible Conclusion Result: - Increased Half-Life (t½) - Improved Bioavailability Stable->Conclusion

References

The Synthetic Potential of 4-Bromo-3-(trifluoromethoxy)phenol: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the chemical reactivity and synthetic utility of 4-Bromo-3-(trifluoromethoxy)phenol (CAS No. 886499-93-0). While specific documented experimental data for this compound is limited in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the phenol, the aryl bromide, and the trifluoromethoxy substituent. This document outlines these potential reactions, provides exemplary experimental protocols based on analogous structures, and summarizes key physical and safety data.

Physicochemical and Safety Profile

The structural features of this compound—a brominated aromatic ring activated by a hydroxyl group and modulated by an electron-withdrawing trifluoromethoxy group—dictate its physical properties and chemical behavior. A summary of its known data, alongside that of a structurally related isomer for comparison, is presented below.

Table 1: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound886499-93-0C₇H₄BrF₃O₂257.01Not specifiedNot specifiedNot specified
4-Bromo-2-(trifluoromethoxy)phenol690264-39-2C₇H₄BrF₃O₂257.01Solid51 - 55Not specified
4-Bromo-3-(trifluoromethyl)phenol320-49-0C₇H₄BrF₃O241.01Off-white powder44 - 4661-63 @ 3.5-4.0 Torr

Table 2: Hazard and Safety Information

Compound NameHazard StatementsPrecautionary StatementsSignal Word
This compoundNot explicitly classified. Assumed to be an irritant.Handle with care, use personal protective equipment.Not specified
4-Bromo-2-(trifluoromethoxy)phenolH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)P280, P302+P352, P304+P340, P305+P351+P338Warning
4-Bromo-3-(trifluoromethyl)phenolH302, H315, H319, H335P261, P280, P302+P352, P305+P351+P338Warning

Potential Reactivity and Synthetic Applications

The reactivity of this compound can be analyzed by considering its three primary functional regions: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond. The interplay of the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethoxy group suggests a nuanced reactivity profile for electrophilic aromatic substitution, while the aryl bromide is a prime handle for cross-coupling reactions.

Figure 1: Key reactivity sites of this compound.
Reactions at the Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide. This nucleophilic oxygen can undergo a variety of reactions.

  • O-Alkylation/Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would yield the corresponding ether. This is a standard Williamson ether synthesis.

  • O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine would produce ester derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) would replace the bromine atom with an aryl, heteroaryl, or alkyl group.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene would form a new carbon-carbon bond at the site of the bromine, yielding a substituted alkene.

  • Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with an amine (primary or secondary) using a palladium catalyst and a suitable phosphine ligand to form a new C-N bond.

Electrophilic Aromatic Substitution

The directing effects of the substituents are crucial here. The hydroxyl group is a strong activating, ortho-, para-director. The trifluoromethoxy group is deactivating and meta-directing. The positions ortho and para to the hydroxyl group (C2, C6, and C4) are activated. Since the C4 position is blocked by bromine, substitution is most likely to occur at the C2 or C6 positions.

  • Nitration: Reaction with nitric acid (HNO₃), often in the presence of sulfuric acid (H₂SO₄), would likely introduce a nitro group at the C2 or C6 position.

  • Halogenation: Further halogenation (e.g., with Br₂ or N-bromosuccinimide) would also be directed to the positions activated by the hydroxyl group.

Exemplary Experimental Protocols

The following protocols are illustrative and based on general procedures for reactions on similar phenolic compounds. Optimization for this compound would be required.

Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol describes the exemplary synthesis of 4-phenyl-3-(trifluoromethoxy)phenol.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a halogenated and fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on a phenol ring, provides a versatile scaffold for the development of novel molecules with tailored biological activities. The presence of the trifluoromethoxy group is particularly noteworthy, as it can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms: 4-bromo-3-[(trifluoromethyl)oxy]phenol, JRD-1492[3]

CAS Number: 886499-93-0[1][2][3][4][5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₄BrF₃O₂[2][3][5]
Molecular Weight257.00 g/mol [3]
Boiling Point232.0 ± 35.0 °C at 760 mmHg (Predicted)[6]
Refractive Index1.507 (Predicted)[6]
Purity≥96%[4]
AppearancePowder[7]
StorageSealed in dry, Room Temperature[3]

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group and is increasingly utilized in drug design to enhance the pharmacological profile of lead compounds. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of a trifluoromethoxy group can lead to:

  • Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and increase its half-life.

  • Improved Binding Affinity: The electronic effects of the trifluoromethoxy group can alter the electron distribution in the molecule, potentially leading to stronger interactions with its biological target.

This compound serves as a critical starting material for introducing this valuable functional group into more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Logical Workflow in Drug Discovery

The following diagram illustrates the role of this compound as a key intermediate in a typical drug discovery workflow.

DrugDiscoveryWorkflow Workflow: Role of this compound in Drug Discovery cluster_synthesis Synthesis of Key Intermediate cluster_diversification Molecular Diversification cluster_screening Screening and Optimization cluster_development Preclinical and Clinical Development start Starting Material (e.g., 3-(trifluoromethoxy)phenol) intermediate This compound start->intermediate Bromination coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) intermediate->coupling library Library of Novel Compounds coupling->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 3-(trifluoromethoxy)phenol. The following is a general protocol based on established methods for the bromination of phenols.

Materials:

  • 3-(trifluoromethoxy)phenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane, Acetic Acid, or Acetonitrile)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3-(trifluoromethoxy)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, or N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Note: The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating trifluoromethoxy group. The para position to the hydroxyl group is sterically less hindered and electronically favored for electrophilic substitution.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and agrochemical development. Its unique combination of a reactive bromine handle and the advantageous trifluoromethoxy group makes it a key building block for the synthesis of novel compounds with enhanced biological and pharmacological properties. The strategic incorporation of this moiety can significantly improve the metabolic stability, lipophilicity, and target affinity of drug candidates, thereby accelerating the development of new and more effective therapeutics. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling its wider application in innovative research and development projects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Bromo-3-(trifluoromethoxy)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established bromination reactions of substituted phenols.

The synthesis of this compound typically involves the electrophilic bromination of 3-(trifluoromethoxy)phenol. The trifluoromethoxy group is a meta-director, and the hydroxyl group is an ortho-, para-director. This directing effect guides the bromine atom to the position para to the hydroxyl group and meta to the trifluoromethoxy group.

Two common methods for this bromination are the use of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of brominated monophenols from the bromination of 3-(trifluoromethyl)phenol, which serves as an analogue for 3-(trifluoromethoxy)phenol.

PrecursorBrominating AgentSolventReaction TimeProduct(s)YieldReference
3-(Trifluoromethyl)phenolBromine (Br₂)Dichloromethane18 hoursMixture of bromophenol isomers3-76% (after purification)[3]
3-(Trifluoromethyl)phenolBromine (Br₂)Carbon TetrachlorideNot SpecifiedMixture of 2-bromo-5-(trifluoromethyl)-phenol and 4-bromo-3-(trifluoromethyl)-phenol85% (for the mixture of monobrominated phenols)[4]
3-Fluoro-5-methoxyphenolN-Bromosuccinimide (NBS)Acetonitrile2-4 hours4-Bromo-3-fluoro-5-methoxyphenolNot Specified[2]

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a general procedure for the bromination of phenols.[3]

Materials:

  • 3-(Trifluoromethoxy)phenol (1 eq.)

  • Bromine (Br₂) (1 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(trifluoromethoxy)phenol (1 eq.) in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 eq.) in dichloromethane to the cooled phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.[3]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on the use of NBS for the regioselective bromination of phenols.[2]

Materials:

  • 3-(Trifluoromethoxy)phenol (1 eq.)

  • N-Bromosuccinimide (NBS) (1.1 eq.)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(trifluoromethoxy)phenol (1.0 eq.) in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Precursor 3-(Trifluoromethoxy)phenol Reaction Bromination (Br₂ or NBS) Precursor->Reaction Dissolve in Solvent Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents and Steps

This diagram shows the relationship between the starting material, reagents, and key steps in the synthesis.

Logical_Relationship cluster_start Starting Materials cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product Precursor 3-(Trifluoromethoxy)phenol Reaction Electrophilic Aromatic Substitution Precursor->Reaction BrominatingAgent Brominating Agent (Br₂ or NBS) BrominatingAgent->Reaction Solvent Solvent (CH₂Cl₂ or CH₃CN) Solvent->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Reagents and steps in the synthesis of the target compound.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 4-Bromo-3-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group.[1] The following methodologies are intended to serve as a starting point for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and a boronic acid, catalyzed by a palladium complex.[2][3] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, based on data from structurally similar substrates. Optimization may be required for this compound.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3-methylanilinePd(PPh₃)₄ (N/A)-Na₂CO₃ (N/A)DME/H₂ON/AN/A64
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (N/A)Toluene1001895
34-BromoacetophenonePd/C (0.25)-Na₂CO₃ (2)DMA14024>95
41-Bromo-4-fluorobenzeneG-COOH-Pd-10 (N/A)-K₂CO₃ (N/A)DMF/H₂O11024~90

Note: The data presented is a compilation from different sources and may not represent a direct comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, arylboronic acid, and base to Schlenk flask B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (80-100°C, 4-24h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Purify by Column Chromatography I->J Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd precatalyst and ligand to Schlenk tube B Add base, this compound, and amine A->B C Add anhydrous solvent B->C D Seal and Heat (80-100°C, 12-24h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Filter through Celite F->G H Concentrate G->H I Purify by Column Chromatography H->I Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, solvent, and base to Schlenk flask B Degas Mixture A->B C Add Pd and Cu Catalysts B->C D Add Terminal Alkyne C->D E Stir at RT-50°C D->E F Monitor by TLC E->F G Cool, Dilute, and Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Heck_Reaction_Workflow Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd-catalyst, ligand, and base to vessel B Evacuate and backfill with inert gas A->B C Add solvent and alkene B->C D Heat and Stir (80-120°C, 12-24h) C->D E Monitor by TLC/GC-MS D->E F Cool and Filter E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

References

Applications of 4-Bromo-3-(trifluoromethoxy)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a versatile building block in medicinal chemistry, prized for its unique structural features that impart desirable pharmacological properties to target molecules. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular scaffolds. Concurrently, the trifluoromethoxy group at the 3-position significantly enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This combination of functionalities makes this compound a valuable starting material for the synthesis of a new generation of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of diaryl ethers and biaryl compounds, which are common motifs in kinase inhibitors. The trifluoromethoxy group is a bioisostere for other functionalities and can significantly improve a compound's pharmacokinetic profile.

Synthesis of Diaryl Ether-Based Kinase Inhibitors

The diaryl ether linkage is a prevalent structural motif in many kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2][3][4][5][6] The synthesis of analogues of Sorafenib provides a compelling case study for the application of substituted bromophenols in generating potent anti-cancer agents. The general strategy involves the formation of a diaryl ether bond, often via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction.

Example Application: Synthesis of Sorafenib Analogues

While Sorafenib itself utilizes a 4-chloro-3-(trifluoromethyl)phenyl moiety, the synthetic principles are directly applicable to this compound for the generation of novel analogues with potentially improved properties. The core of this application is the coupling of the phenolic oxygen of a precursor with an activated pyridine ring system.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized N-methyl-4-phenoxypicolinamide derivatives, which are analogues of Sorafenib. This data highlights the impact of various substitutions on the phenoxy ring on the cytotoxic activity against different cancer cell lines.

Compound IDSubstitution on Phenoxy RingA549 IC₅₀ (µM)[2]H460 IC₅₀ (µM)[2]HT-29 IC₅₀ (µM)[2]
Sorafenib ->105.86.2
8a 4-F7.24.35.1
8b 4-Cl6.53.84.5
8c 4-Br5.93.13.9
8d 4-CH₃4.82.53.3
8e 4-OCH₃3.61.73.0

Experimental Protocols

Protocol 1: Synthesis of Diaryl Ether Linkage via Nucleophilic Aromatic Substitution (Ullmann-type Reaction)

This protocol describes a general procedure for the coupling of this compound with a heterocyclic halide, a key step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-N-methylpicolinamide (or other suitable heterocyclic halide)

  • Potassium tert-butoxide (t-BuOK)

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-aminophenol (as a representative phenol) in dry DMF, add potassium tert-butoxide and stir the mixture at room temperature for 2 hours.[2]

  • To this mixture, add 4-chloro-N-methylpicolinamide and potassium carbonate.[2]

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ethyl acetate and brine.[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid to form a C-C bond, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Cesium carbonate or Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom pressure flask equipped with a stir bar, add this compound, the boronic ester (1.1 equivalents), and cesium carbonate (2.5 equivalents).[7]

  • Place the flask under an argon atmosphere.

  • Add anhydrous 1,4-dioxane and water.[7]

  • Sparge the mixture with a stream of argon for 10 minutes.[7]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents) to the mixture and purge with argon for an additional 10 minutes.[7]

  • Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Sorafenib Analogue) Inhibitor->RAF Growth_Factor Growth Factor Growth_Factor->RTK

Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib analogues.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Coupling Coupling Reaction (e.g., Suzuki or Ullmann) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Anti-proliferative Assay (e.g., MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR

Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 4-Bromo-3-(trifluoromethoxy)phenol, a versatile intermediate in pharmaceutical and agrochemical research. Derivatization of the phenolic hydroxyl group can modulate the molecule's physicochemical properties, such as volatility, thermal stability, and chromatographic behavior, facilitating analysis and enabling further synthetic transformations. The protocols described herein cover common and effective derivatization strategies, including silylation for gas chromatography-mass spectrometry (GC-MS) analysis, and acylation and alkylation for general synthetic and analytical purposes.

Introduction

This compound is a substituted phenol containing a bromine atom and a trifluoromethoxy group. The electron-withdrawing nature of these substituents influences the reactivity of the phenolic hydroxyl group. Derivatization is often a necessary step to improve the analytical characteristics of phenolic compounds, which can otherwise exhibit poor chromatographic peak shape and thermal instability.[1][2] The choice of derivatization method depends on the intended application, whether for enhancing detectability, improving volatility for GC analysis, or preparing for subsequent synthetic steps.

Derivatization Strategies

The primary site for derivatization on this compound is the phenolic hydroxyl group. The most common and effective strategies for modifying this group are silylation, acylation (esterification), and alkylation (etherification).

Silylation for GC-MS Analysis

Silylation is a widely used technique to increase the volatility and thermal stability of polar compounds like phenols, making them amenable to GC-MS analysis.[2][3] The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.

Acylation (Esterification)

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. This can be useful for introducing a chromophore for UV detection in HPLC or simply to protect the hydroxyl group during subsequent reactions.

Alkylation (Williamson Ether Synthesis)

Alkylation converts the phenolic hydroxyl group into an ether. The Williamson ether synthesis is a classic and robust method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide.[4]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetone, Dichloromethane)[5]

  • Internal standard (e.g., a deuterated analog or a compound with similar properties)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • If an internal standard is used, add a precise volume of the internal standard solution to the vial.

  • Evaporate any solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2]

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[2]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary (Representative)

Parameter Value Reference
Derivatization Time 30-60 min [2]
Derivatization Temperature 70-80 °C [2]
Expected Product 4-Bromo-3-(trifluoromethoxy)phenyl trimethylsilyl ether

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |[6] |

Protocol 2: Acylation (Esterification) with Acetic Anhydride

This protocol details the formation of the acetate ester of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or a tertiary amine base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane.

  • Add pyridine (2.0 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative)

Parameter Value Reference
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature
Expected Product 4-Bromo-3-(trifluoromethoxy)phenyl acetate

| Purification Method | Column Chromatography | |

Protocol 3: Alkylation (Williamson Ether Synthesis) with Methyl Iodide

This protocol describes the methylation of this compound to form the corresponding methyl ether.

Materials:

  • This compound

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[4]

  • Acetone or N,N-Dimethylformamide (DMF)[4]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).[4]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.[4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.[4]

Quantitative Data Summary (Representative)

Parameter Value Reference
Reaction Time 12-24 hours
Reaction Temperature Room Temperature (or gentle heating)
Base Potassium Carbonate (K₂CO₃) [4]
Expected Product 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

| Purification Method | Column Chromatography |[4] |

Experimental Workflow Diagram

DerivatizationWorkflow start This compound silylation Silylation (BSTFA, Pyridine, 70-80°C) start->silylation For Volatility acylation Acylation (Acetic Anhydride, Pyridine, 0°C to RT) start->acylation Protection/Analysis alkylation Alkylation (Methyl Iodide, K2CO3, RT) start->alkylation Synthetic Modification gcms GC-MS Analysis silylation->gcms purification_acylation Purification (Column Chromatography) acylation->purification_acylation purification_alkylation Purification (Column Chromatography) alkylation->purification_alkylation ester Ester Product ether Ether Product purification_acylation->ester purification_alkylation->ether

Caption: General workflow for the derivatization of this compound.

References

Application Note: Quantification of 4-Bromo-3-(trifluoromethoxy)phenol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a substituted phenol derivative containing both bromine and a trifluoromethoxy group. Such halogenated and fluorinated aromatic compounds are of significant interest as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note presents a detailed, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately nonpolar molecule, is retained on the C18 column. It is then eluted by the organic-aqueous mobile phase, and its concentration is determined by UV detection. The addition of a small amount of acid to the mobile phase ensures the phenolic hydroxyl group remains protonated, leading to improved peak shape and reproducibility.[1]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or variable wavelength UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Reagents and Standards:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (H₃PO₄), analytical grade.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min[1][2]
Column Temperature30°C[1][2]
Injection Volume10 µL[2]
DetectionUV at 278 nm
Run Time10 minutes

Note: The detection wavelength should be determined by measuring the UV absorbance spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax). For many phenols, this is in the range of 270-280 nm.[3]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine them in a suitable glass reservoir.

    • Add 1.0 mL of phosphoric acid.

    • Mix thoroughly and degas for 15 minutes using sonication or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous. This stock solution should be stored at 2-8°C when not in use.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the test sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).

    • Vortex the solution to ensure it is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Calibration and Quantification
  • Inject each calibration standard into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Inject the prepared sample solution.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table presents typical performance characteristics for a method of this nature.

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 10 - 200 µg/mLMet
Precision (%RSD) Intraday (n=6): ≤ 2.0% Interday (n=6): ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound.

G Figure 1: HPLC Quantification Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) B Prepare Standard Stock (1000 µg/mL) A->B D Prepare & Filter Test Sample A->D C Prepare Calibration Curve Standards (10-200 µg/mL) B->C F Inject Calibration Standards C->F G Inject Test Sample D->G E System Equilibration E->F F->G H Generate Calibration Curve (Peak Area vs. Conc.) F->H I Quantify Sample Concentration G->I H->I J Generate Report I->J

Caption: Workflow for sample and standard preparation, HPLC analysis, and data processing.

Conclusion

The described RP-HPLC method is simple, precise, and accurate for the quantitative determination of this compound. The isocratic mobile phase allows for a short run time, making the method efficient for routine analysis in quality control and research settings. The protocol is robust and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes: The Role of 4-Bromo-3-(trifluoromethoxy)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a halogenated aromatic compound with potential as a key intermediate in the synthesis of novel agrochemicals. Its unique structure, featuring a bromine atom, a trifluoromethoxy group, and a phenolic hydroxyl group, offers multiple reactive sites for chemical modification. The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, which can lead to improved efficacy and bioavailability of active ingredients in agrochemicals. Similarly, the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various modern pesticides. This document outlines the potential applications of this compound in the synthesis of hypothetical agrochemicals and provides generalized experimental protocols for its utilization.

Potential Applications in Agrochemical Synthesis

The chemical functionalities of this compound make it a valuable building block for the synthesis of a range of agrochemicals, including:

  • Herbicides: The trifluoromethoxy-phenyl moiety is a key component in several classes of herbicides. By incorporating this compound into new molecular scaffolds, it is possible to design novel herbicides with potentially new modes of action or improved selectivity. For instance, it could be used to synthesize diphenyl ether or phenoxy-propionate type herbicides.

  • Fungicides: The lipophilic nature of the trifluoromethoxy group can enhance the penetration of fungicides into fungal cells. This compound could be a precursor for the synthesis of strobilurin or triazole-type fungicides, where the brominated phenyl ring could be further functionalized to optimize biological activity.

  • Insecticides: The introduction of a trifluoromethoxy group can increase the potency of insecticides. This building block could be employed in the synthesis of novel neonicotinoids or pyrethroids, where the bromo- and trifluoromethoxy-substituted phenol could serve as a key structural element.

Hypothetical Agrochemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical agrochemical using this compound as a starting material.

Agrochemical_Synthesis_Workflow A This compound B Protection of Phenolic -OH A->B C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C D Introduction of Agrochemical Pharmacophore C->D E Deprotection of Phenolic -OH D->E F Final Agrochemical Product E->F

Caption: Generalized synthetic workflow for a novel agrochemical.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These are intended as a starting point for researchers and may require optimization for specific target molecules.

1. Protection of the Phenolic Hydroxyl Group (O-Silylation)

This protocol describes a common method to protect the reactive hydroxyl group, allowing for selective reactions at other positions of the molecule.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Suzuki Cross-Coupling Reaction

This protocol outlines a method for forming a new carbon-carbon bond at the bromine position, a key step in building more complex agrochemical structures.

  • Materials:

    • O-protected this compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a degassed solution of O-protected this compound and the arylboronic acid in toluene, add Pd(OAc)₂, PPh₃, and an aqueous solution of K₂CO₃.

    • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

3. Deprotection of the Phenolic Hydroxyl Group

This protocol describes the removal of the silyl protecting group to yield the final phenol.

  • Materials:

    • O-protected agrochemical intermediate

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.5 eq)

    • Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the silyl-protected compound in THF.

    • Add the TBAF solution dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

As there is no specific quantitative data available for agrochemicals derived from this compound in the public domain, a data table cannot be provided. Researchers would need to perform biological assays on their synthesized compounds to generate such data. A hypothetical table is presented below to illustrate how such data could be structured.

Table 1: Hypothetical Biological Activity of Agrochemicals Derived from this compound

Compound IDAgrochemical ClassTarget OrganismBioassay TypeIC₅₀ / EC₅₀ (µM)
AG-001HerbicideAmaranthus retroflexusPPO Inhibition0.5
AG-002FungicideBotrytis cinereaMycelial Growth1.2
AG-003InsecticideMyzus persicaeMortality2.5

This compound represents a promising, yet underexplored, building block for the synthesis of new agrochemicals. The trifluoromethoxy group and the bromine atom provide valuable handles for medicinal chemists to design molecules with potentially enhanced biological activity and favorable physicochemical properties. The generalized protocols provided herein offer a foundation for researchers to begin exploring the synthesis of novel crop protection agents from this versatile intermediate. Further research and biological testing are necessary to fully elucidate the potential of its derivatives in agriculture.

Synthetic Pathways to Novel Compounds Utilizing 4-Bromo-3-(trifluoromethoxy)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a versatile and highly valuable building block in modern organic synthesis. Its unique trifluoromethoxy (-OCF₃) group imparts desirable properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins, making it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. The presence of a bromine atom and a phenolic hydroxyl group offers two reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this compound. The key synthetic routes highlighted include Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Ullmann condensation for the synthesis of diaryl ethers.

Key Synthetic Routes

The strategic location of the bromo and hydroxyl functionalities on the phenyl ring of this compound allows for a range of synthetic manipulations to generate diverse classes of novel compounds. The primary pathways involve cross-coupling reactions to introduce new aryl, heteroaryl, or amino moieties, and etherification to form diaryl ethers.

G cluster_0 Cross-Coupling Reactions cluster_1 Etherification start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst, Base ullmann Ullmann Condensation (C-O Bond Formation) start->ullmann ArOH Cu Catalyst, Base prod1 4-Aryl-3-(trifluoromethoxy)phenols (Biaryl Scaffolds) suzuki->prod1 prod2 N-Aryl-4-amino-3-(trifluoromethoxy)phenols (Diaryl Amines) buchwald->prod2 prod3 4-Aryloxy-3-(trifluoromethoxy)phenols (Diaryl Ethers) ullmann->prod3

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Novel Biaryl Phenols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This method is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules. This compound serves as an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Representative Quantitative Data for Suzuki-Miyaura Coupling:
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101675-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF/H₂O801280-92
Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if required, the ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethoxy)phenol.

Application Note 2: Synthesis of Novel Diaryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the synthesis of arylamines. This reaction is particularly useful for constructing C-N bonds that are prevalent in many pharmaceuticals. This compound can be effectively coupled with a variety of primary and secondary amines, including anilines and heterocyclic amines.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Representative Quantitative Data for Buchwald-Hartwig Amination:
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene1001875-88
2MorpholinePd(OAc)₂ (2)BINAP (4)K₃PO₄ (2.5)1,4-Dioxane1102480-92
3IndoleG3-XPhos (2)-Cs₂CO₃ (2)t-BuOH1001670-85
4PyrrolidineRuPhos-Pd-G3 (1)-LHMDS (1.5)THF801285-95
Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (if not using a precatalyst) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 mmol, 1.5 eq.), this compound (1.0 mmol, 1.0 eq.), and the amine (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired N-substituted-4-amino-3-(trifluoromethoxy)phenol.

Application Note 3: Synthesis of Novel Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. This method is particularly valuable for synthesizing diaryl ethers containing the trifluoromethoxy group, which are of interest in medicinal chemistry and materials science.

General Reaction Scheme:

Caption: Ullmann condensation for diaryl ether synthesis.

Representative Quantitative Data for Ullmann Condensation:
EntryPhenolCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃ (2)DMSO1202460-75
24-MethoxyphenolCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.5)NMP1401865-80
33,5-DimethylphenolCu(acac)₂ (10)-K₃PO₄ (3)DMF1302455-70
42-NaphtholCuI (15)N,N-Dimethylglycine (30)K₂CO₃ (2)Dioxane1103650-65
Detailed Experimental Protocol:
  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the desired phenol (1.5 mmol, 1.5 eq.), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (if required), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO, NMP, or DMF (5 mL).

  • Reaction: Heat the mixture to the specified temperature under an inert atmosphere with stirring for the indicated time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired 4-aryloxy-3-(trifluoromethoxy)phenol.

Conclusion

This compound is a key synthetic intermediate that provides access to a wide array of novel compounds with potential applications in drug discovery and agrochemical research. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation are robust and versatile methods for the functionalization of this precursor. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the synthetic utility of this valuable building block. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Bromo-3-(trifluoromethoxy)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the formation of 3-(trifluoromethoxy)phenol from 3-(trifluoromethoxy)aniline via a diazotization reaction, followed by regioselective bromination. This guide includes detailed experimental protocols, considerations for industrial-scale production, safety procedures, and quantitative data to ensure reproducibility and scalability.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This application note details a robust and scalable synthetic route, addressing the practical considerations necessary for transitioning from laboratory-scale synthesis to industrial production.

Overall Synthetic Strategy

The proposed large-scale synthesis of this compound is a two-step process. The first step involves the conversion of commercially available 3-(trifluoromethoxy)aniline to 3-(trifluoromethoxy)phenol via a diazotization reaction followed by hydrolysis. The second step is the regioselective bromination of the resulting phenol at the 4-position to yield the final product.

G cluster_0 Step 1: Synthesis of 3-(Trifluoromethoxy)phenol cluster_1 Step 2: Regioselective Bromination 3-(Trifluoromethoxy)aniline 3-(Trifluoromethoxy)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 3-(Trifluoromethoxy)aniline->Diazonium Salt Intermediate 1. NaNO2, H2SO4, H2O 2. <10°C 3-(Trifluoromethoxy)phenol 3-(Trifluoromethoxy)phenol Diazonium Salt Intermediate->3-(Trifluoromethoxy)phenol 1. H2O, CuSO4 (cat.) 2. Heat 3-(Trifluoromethoxy)phenol_start 3-(Trifluoromethoxy)phenol This compound This compound 3-(Trifluoromethoxy)phenol_start->this compound 1. N-Bromosuccinimide (NBS) 2. Methanol, p-TsOH (cat.) 3. Room Temperature

Diagram 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-(Trifluoromethoxy)phenol

This procedure is adapted from established methods for the synthesis of phenols from anilines via diazotization.[1][2][3]

Materials:

  • 3-(Trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Copper (II) Sulfate

  • Urea

  • Deionized Water

  • Toluene or other suitable water-immiscible solvent

  • Sodium Bicarbonate solution (5%)

  • Brine

Equipment:

  • Large-scale glass-lined reactor with temperature control, mechanical stirring, and addition funnels.

  • Receiving vessel for distillation.

  • Separatory funnel or liquid-liquid extraction setup.

  • Vacuum distillation apparatus.

Procedure:

  • Diazotization:

    • To a cooled (-5°C to 0°C) solution of concentrated sulfuric acid in water in the reactor, slowly add 3-(trifluoromethoxy)aniline while maintaining the temperature below 10°C.

    • A solution of sodium nitrite in water is then added dropwise to the aniline sulfate solution, keeping the temperature below 5°C. The reaction is typically stirred for 0.5-3 hours after the addition is complete.[1]

    • A small amount of urea can be added to quench any excess nitrous acid.

  • Hydrolysis:

    • In a separate vessel, prepare a mixture of water and a catalytic amount of copper (II) sulfate. Heat this mixture to 75-85°C.[1]

    • The cold diazonium salt solution is then slowly added to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to maintain the reaction temperature.

    • After the addition is complete, the mixture is heated for an additional period to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable water-immiscible solvent such as toluene.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude 3-(trifluoromethoxy)phenol.

    • The crude product is then purified by vacuum distillation.

ParameterValueReference
Starting Material3-(Trifluoromethoxy)aniline[3]
Key ReagentsH2SO4, NaNO2, CuSO4[1][3]
Diazotization Temp.< 10°C[1]
Hydrolysis Temp.75-85°C[1]
Typical Yield75-85%[2][3]
Purity (post-distillation)>98%Inferred

Table 1: Quantitative data for the synthesis of 3-(Trifluoromethoxy)phenol.

Step 2: Large-Scale Regioselective Bromination of 3-(Trifluoromethoxy)phenol

This protocol is based on highly selective and high-yielding bromination methods for substituted phenols using N-bromosuccinimide (NBS).[4][5][6][7]

Materials:

  • 3-(Trifluoromethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS Grade)

  • Sodium thiosulfate solution (10%)

  • Deionized Water

  • Suitable solvent for crystallization (e.g., ethanol/water, hexane/ethyl acetate)

Equipment:

  • Large-scale glass-lined reactor with temperature control and mechanical stirring.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Crystallization vessel.

Procedure:

  • Reaction Setup:

    • Charge the reactor with 3-(trifluoromethoxy)phenol and methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 10 mol%).[4]

    • Stir the mixture at room temperature until all solids are dissolved.

  • Bromination:

    • Slowly add N-bromosuccinimide (1.0-1.1 equivalents) to the solution portion-wise, maintaining the temperature at or below room temperature. The reaction is typically rapid.[4]

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining NBS by adding a 10% aqueous solution of sodium thiosulfate.

    • Remove the methanol under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the crude solid and wash with cold water.

    • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8][9]

ParameterValueReference
Starting Material3-(Trifluoromethoxy)phenolN/A
Brominating AgentN-Bromosuccinimide (NBS)[4]
Catalystp-Toluenesulfonic acid (p-TsOH)[4]
SolventMethanol[4]
Reaction TemperatureRoom Temperature[4]
Typical Yield>86%[4]
Purity (post-crystallization)>99%Inferred from similar purifications[8]

Table 2: Quantitative data for the regioselective bromination.

Large-Scale Purification Considerations

For industrial-scale production, purification by crystallization is often preferred over chromatography.[8][10]

G Crude Product Crude Product Dissolution Dissolve in Minimum Hot Solvent Crude Product->Dissolution Hot Filtration Hot Filtration (optional, removes insolubles) Dissolution->Hot Filtration Slow Cooling Slow Cooling to Room Temperature Hot Filtration->Slow Cooling Ice Bath Cooling in Ice Bath Slow Cooling->Ice Bath Filtration Vacuum Filtration Ice Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Product Pure Product Drying->Pure Product

Diagram 2: General workflow for large-scale crystallization.
  • Solvent Selection: The choice of solvent is critical. A solvent system where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures is ideal. For brominated phenols, mixtures of alcohols and water, or esters and alkanes, are often effective.[9]

  • Controlling Crystal Growth: Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can help initiate crystallization.

  • Isolation and Drying: Industrial filtration equipment, such as a Nutsche filter-dryer, can be used for efficient solid-liquid separation and drying of the final product.

Safety Considerations

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols, especially at a large scale.

G cluster_0 Hazard Identification cluster_1 Control Measures Reagents Bromine/NBS: Corrosive, Oxidizer, Toxic Trifluoromethoxy Compounds: Potential for HF release on decomposition Engineering Controls Closed System Reactors Fume Hoods/Ventilation Emergency Showers/Eyewash Reagents->Engineering Controls PPE Chemical Resistant Gloves Safety Goggles/Face Shield Lab Coat/Apron Respirator (as needed) Reagents->PPE Procedural Controls Standard Operating Procedures (SOPs) Controlled Addition Rates Temperature Monitoring Inert Atmosphere Reagents->Procedural Controls Process Diazotization: Unstable intermediates Exothermic Reactions Process->Engineering Controls Process->PPE Process->Procedural Controls

Diagram 3: Key safety considerations and control measures.
  • 3-(Trifluoromethoxy)aniline: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfuric Acid: Highly corrosive. Use appropriate PPE, including acid-resistant gloves, apron, and a face shield.

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials.

  • Diazonium Salts: Potentially explosive, especially when dry. These intermediates should be kept in solution and used immediately without isolation.

  • N-Bromosuccinimide (NBS): Corrosive and a source of bromine. Handle in a fume hood and avoid inhalation of dust.[11][12] It is light and moisture sensitive.[12]

  • Trifluoromethoxylated Compounds: While generally stable, decomposition at high temperatures can release hazardous substances like hydrogen fluoride.[13] Store in a cool, dry, well-ventilated area away from ignition sources.[14]

  • General Precautions: All operations should be conducted in well-ventilated areas, preferably in a closed system for large-scale production.[15] Emergency eyewash stations and safety showers must be readily accessible.[16] All personnel must be trained on the specific hazards and handling procedures for each chemical involved.[15]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude 4-Bromo-3-(trifluoromethoxy)phenol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Recrystallization Issues

Question 1: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several troubleshooting steps:

  • Increase the amount of the primary solvent: Add a small amount of the hot solvent in which your compound is more soluble to decrease the saturation point.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Re-evaluate your solvent system: The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good starting point for halogenated phenols is a combination of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).

Question 2: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will keep more of your product in the mother liquor upon cooling.

  • Ensure complete dissolution: Make sure all the crude material has dissolved in the hot solvent before you start the cooling process.

  • Cool the solution thoroughly: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Recover a second crop: Concentrate the mother liquor (the liquid remaining after the first filtration) by boiling off some of the solvent and cooling again. This may yield a second crop of crystals, which can be combined with the first if the purity is acceptable.

Question 3: The recrystallized product is still colored. How can I remove colored impurities?

Answer: Colored impurities are often highly polar byproducts. Here are two common methods for their removal:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

  • Short Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel in a pipette or a small column. The more polar colored impurities will stick to the silica, while your less polar product will elute.

Column Chromatography Issues

Question 1: I am seeing poor separation between my desired product and an impurity on the TLC plate and in the column. What can I do?

Answer: Poor separation is a frequent challenge in column chromatography. The primary cause is often an inappropriate solvent system.

  • Optimize the eluent system: The key to good separation is finding an eluent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.

    • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • If the spots are too low on the TLC plate (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Consider isomeric impurities: The bromination of 3-(trifluoromethoxy)phenol can lead to the formation of isomers (e.g., 2-bromo- and 6-bromo- derivatives) which may have very similar polarities. Separating these may require trying different solvent systems or using a longer column.

  • Dry loading vs. wet loading: If your compound is not very soluble in the eluent, "dry loading" can improve separation. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.

Question 2: The product is eluting as a broad band or is "tailing" down the column. What is causing this?

Answer: Tailing or broad bands can be caused by several factors:

  • Column overloading: Loading too much crude material onto the column can lead to poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1.

  • Uneven column packing: Ensure your column is packed uniformly without any cracks or channels.

  • Acidity of silica gel: Phenols can sometimes interact with the acidic surface of silica gel, causing tailing. Adding a small amount of a modifying agent like triethylamine (0.1-1%) to your eluent can often resolve this issue by neutralizing the acidic sites.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: If the product was synthesized via electrophilic bromination of 3-(trifluoromethoxy)phenol, the most probable impurities are:

  • Unreacted starting material: 3-(trifluoromethoxy)phenol.

  • Isomeric products: 2-Bromo-3-(trifluoromethoxy)phenol and 6-Bromo-3-(trifluoromethoxy)phenol.

  • Di-brominated products: e.g., 2,4-Dibromo-3-(trifluoromethoxy)phenol.

  • Residual brominating agent and byproducts.

Q2: What is a good starting solvent system for recrystallizing crude this compound?

A2: A good starting point for a compound of this nature is a binary solvent system. A common and effective choice is a mixture of a more polar solvent where the compound is soluble when hot, and a less polar solvent where it is insoluble when cold. Examples include:

  • Hexane / Ethyl Acetate

  • Heptane / Ethyl Acetate

  • Ethanol / Water

Q3: What is a suitable eluent system for purifying this compound by column chromatography?

A3: For a moderately polar compound like this, a mixture of a non-polar and a polar solvent is typically used. A good starting point to test via TLC would be a mixture of hexanes (or heptane) and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent system should be determined by small-scale preliminary tests.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, ethanol, water) both at room temperature and with gentle heating. The ideal single solvent will dissolve the compound when hot but not when cold. More likely, a solvent pair will be needed.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, add the second solvent (the "anti-solvent") dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the more non-polar solvent of the pair).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purification using flash column chromatography. The eluent composition should be optimized beforehand using Thin Layer Chromatography (TLC).

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel. Alternatively, perform a "dry loading" as described in the troubleshooting section.

  • Elution: Carefully add the eluent to the top of the column and apply pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of halogenated phenols. Note that specific values for this compound may vary depending on the scale and purity of the crude material.

ParameterRecrystallizationColumn Chromatography
Typical Solvents/Eluents Hexane/Ethyl Acetate, Ethanol/WaterHexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Typical Recovery/Yield 60-90%50-85%
Expected Purity Improvement From ~80-95% to >99%From ~80-95% to >99%
Silica to Crude Ratio (w/w) N/A50:1 to 100:1

Visual Workflow and Logic Diagrams

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oily or Complex Mixture oiling_out Problem: Oiling Out recrystallization->oiling_out low_yield_recryst Problem: Low Yield recrystallization->low_yield_recryst colored_product_recryst Problem: Colored Product recrystallization->colored_product_recryst poor_separation Problem: Poor Separation column_chromatography->poor_separation tailing Problem: Tailing/Broad Peaks column_chromatography->tailing solution1 Slow Cooling / Seed Crystal / More Solvent oiling_out->solution1 Solution solution2 Minimize Hot Solvent / Cool Thoroughly low_yield_recryst->solution2 Solution solution3 Charcoal Treatment / Silica Plug colored_product_recryst->solution3 Solution solution4 Optimize Eluent (TLC) / Dry Loading poor_separation->solution4 Solution solution5 Less Sample / Repack Column / Add TEA tailing->solution5 Solution pure_product Pure Product solution1->pure_product solution2->pure_product solution3->pure_product solution4->pure_product solution5->pure_product

Caption: Troubleshooting workflow for purification of this compound.

Impurity_Analysis_Pathway synthesis Synthesis: Bromination of 3-(trifluoromethoxy)phenol crude_product Crude Product Mixture synthesis->crude_product desired_product This compound (Desired Product) crude_product->desired_product Major Component starting_material Unreacted Starting Material: 3-(trifluoromethoxy)phenol crude_product->starting_material Potential Impurity isomeric_byproducts Isomeric Byproducts: 2-Bromo- and 6-Bromo- isomers crude_product->isomeric_byproducts Potential Impurity overreaction_byproducts Over-reaction Byproducts: Di-brominated phenols crude_product->overreaction_byproducts Potential Impurity

Caption: Potential impurities from the synthesis of this compound.

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthetic route is the electrophilic aromatic substitution (bromination) of the starting material, 3-(trifluoromethoxy)phenol. This involves reacting the phenol with a suitable brominating agent to introduce a bromine atom onto the aromatic ring.

Q2: What is the expected regioselectivity for the bromination of 3-(trifluoromethoxy)phenol?

A2: The hydroxyl (-OH) group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution.[1][2] The trifluoromethoxy (-OCF3) group is a deactivating and meta-directing group. Since the hydroxyl group is a much stronger activating director, the substitution will primarily occur at the positions ortho and para to the -OH group. Therefore, the expected major products are this compound, 2-bromo-3-(trifluoromethoxy)phenol, and 6-bromo-3-(trifluoromethoxy)phenol. The formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho positions.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. The starting material and the brominated products are typically UV active due to the aromatic ring and can be visualized under a UV lamp. Staining with iodine can also be used for visualization.

Q4: What are the primary safety concerns when performing this synthesis?

A4: Brominating agents can be hazardous. Bromine (Br₂) is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through the electrophilic bromination of 3-(trifluoromethoxy)phenol.

reaction_pathway start 3-(trifluoromethoxy)phenol reagents + N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2) start->reagents product This compound + Isomeric Byproducts reagents->product

Caption: Proposed synthesis of this compound via electrophilic bromination.

Experimental Protocol

Regioselective Bromination of 3-(trifluoromethoxy)phenol using N-Bromosuccinimide (NBS)

This protocol aims to favor the formation of the para-brominated product through the use of a mild brominating agent and a non-polar solvent.

Materials:

  • 3-(trifluoromethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 3-(trifluoromethoxy)phenol (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0 - 1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 4-bromo isomer from other isomers and byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield 1. Inactive Brominating Agent: NBS can decompose over time. 2. Insufficient Reaction Time/Temperature: The reaction may be sluggish due to the deactivating effect of the -OCF3 group.1. Use a fresh bottle of NBS or recrystallize the existing stock. 2. Increase the reaction time and continue to monitor by TLC. A slight increase in temperature can be considered, but this may also decrease selectivity.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Strong Activating Effect of -OH Group: The hydroxyl group strongly directs to both ortho and para positions.[1][2] 2. Solvent Effects: Polar solvents can enhance the reactivity of the brominating agent, leading to less selective reactions.1. This is inherent to the substrate. Focus on purification to isolate the desired isomer. 2. Use non-polar solvents like dichloromethane or carbon disulfide to favor para-substitution.[4]
Polysubstitution (Formation of Di- and Tri-brominated Products) 1. Highly Activated Phenol Ring: The -OH group makes the ring highly susceptible to multiple substitutions.[5] 2. Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to polysubstitution. 3. High Temperature: Higher temperatures can increase the rate of reaction and lead to over-bromination.1. Use a milder brominating agent like NBS instead of Br₂.[4] 2. Carefully control the stoichiometry, using 1.0 equivalent of NBS. 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature).[4]
Difficult Purification 1. Similar Polarity of Isomers: The ortho and para isomers can have very similar polarities, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. 2. Consider recrystallization if the crude product is a solid and a suitable solvent system can be identified.

Troubleshooting Workflow

troubleshooting_workflow start Start: Bromination of 3-(trifluoromethoxy)phenol problem Identify Problem start->problem low_yield Low Yield / No Reaction problem->low_yield Low Conversion poor_selectivity Poor Regioselectivity (Isomer Mixture) problem->poor_selectivity Multiple Products polysubstitution Polysubstitution problem->polysubstitution Higher MW Byproducts solution_yield Solutions: - Check reagent activity - Increase reaction time - Optimize temperature low_yield->solution_yield solution_selectivity Solutions: - Use non-polar solvent - Optimize temperature - Focus on purification poor_selectivity->solution_selectivity solution_poly Solutions: - Use milder reagent (NBS) - Control stoichiometry (1.0 eq) - Maintain low temperature polysubstitution->solution_poly optimized Optimized Reaction solution_yield->optimized solution_selectivity->optimized solution_poly->optimized

Caption: Troubleshooting workflow for common issues in the bromination of 3-(trifluoromethoxy)phenol.

References

side reactions to avoid when working with 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental work with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the phenolic hydroxyl group and the carbon-bromine bond. The hydroxyl group can undergo O-alkylation, O-arylation, and esterification. The bromine atom is susceptible to oxidative addition in palladium- or copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Additionally, the aromatic ring can undergo directed ortho-lithiation after protection of the phenolic hydroxyl group.

Q2: Is the trifluoromethoxy group stable under typical reaction conditions?

A2: The trifluoromethoxy group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures. The rate of hydrolysis is influenced by the pH and the substitution pattern on the aromatic ring. For instance, trifluoromethylphenols with hydroxyl groups at the ortho or para positions are more sensitive to hydrolysis.[1]

Q3: What are the most common applications of this compound in synthesis?

A3: This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the ability to introduce the trifluoromethoxy-substituted phenyl motif into larger molecules via cross-coupling reactions at the bromine position and derivatization of the phenolic hydroxyl group.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1.1: Low Yield of the Desired Coupled Product

  • Root Cause Analysis: Inefficient catalyst activity, poor choice of ligand or base, or suboptimal reaction temperature can lead to low conversion of the starting material.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is crucial. For Suzuki reactions, bulky, electron-rich ligands can be effective. For Buchwald-Hartwig aminations, specific ligands are often required for primary versus secondary amines.[4]

    • Base Selection: The base plays a critical role in the catalytic cycle. For Suzuki couplings, inorganic bases like potassium carbonate or potassium phosphate are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like sodium tert-butoxide are often used.

    • Temperature Optimization: If the reaction is sluggish, incrementally increasing the temperature may improve the rate. However, be mindful that higher temperatures can also promote side reactions.

    • Reagent Quality: Ensure the purity and activity of all reagents, especially the boronic acid or amine coupling partner.

Issue 1.2: Significant Formation of Side Products

  • Root Cause Analysis: Common side reactions in palladium-catalyzed couplings include homocoupling of the starting materials and reductive dehalogenation of the aryl bromide.

  • Troubleshooting Steps:

    • Minimize Homocoupling: This is often promoted by high catalyst concentrations and elevated temperatures. Reducing the catalyst loading and running the reaction at the lowest effective temperature can mitigate this side reaction.

    • Prevent Dehalogenation: This side reaction replaces the bromine atom with a hydrogen. It can be favored by certain ligands and the presence of water or other proton sources. Ensuring anhydrous conditions and selecting appropriate ligands can help minimize dehalogenation.

Quantitative Data on Side Reactions (General Observations)

Side ReactionCommon Byproduct(s)Factors Promoting FormationMitigation Strategies
Homocoupling 4,4'-Dibromo-3,3'-bis(trifluoromethoxy)biphenylHigh catalyst loading, high temperature, certain basesReduce catalyst loading, lower reaction temperature, optimize base
Dehalogenation 3-(Trifluoromethoxy)phenolPresence of proton sources (e.g., water), certain phosphine ligands, elevated temperaturesUse anhydrous solvents, screen different ligands
Hydrolysis of Trifluoromethoxy Group 4-Bromo-3-carboxy-phenolStrong acidic or basic conditions, high temperaturesUse milder bases, control pH, keep reaction temperatures as low as possible
Williamson Ether Synthesis (O-Alkylation)

Issue 2.1: Incomplete Reaction or Low Yield of Ether Product

  • Root Cause Analysis: Incomplete deprotonation of the phenol, use of a sterically hindered or unreactive alkylating agent, or inappropriate reaction temperature.

  • Troubleshooting Steps:

    • Choice of Base: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) are often a good starting point.

    • Alkylating Agent Reactivity: The Williamson ether synthesis proceeds via an SN2 mechanism. Therefore, primary alkyl halides are the best electrophiles. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.

    • Reaction Temperature: Heating the reaction mixture can increase the rate of ether formation. Monitor the reaction by TLC to determine the optimal temperature and time.

Issue 2.2: Formation of Elimination Byproducts

  • Root Cause Analysis: This is a common side reaction when using secondary or tertiary alkyl halides as the electrophile.

  • Troubleshooting Steps:

    • Use Primary Alkyl Halides: Whenever possible, use a primary alkyl halide to minimize the competing E2 elimination reaction.

    • Control Reaction Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at the lowest effective temperature can improve the yield of the desired ether.

Hydrolysis of the Trifluoromethoxy Group

Issue 3.1: Unwanted Formation of 4-Bromo-3-carboxyphenol

  • Root Cause Analysis: The trifluoromethoxy group can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The rate of hydrolysis is pH-dependent.[1]

  • Troubleshooting Steps:

    • Control of pH: Avoid strongly acidic or basic reaction conditions if the trifluoromethoxy group needs to be preserved. If a base is required, consider using milder bases and buffered systems.

    • Temperature Management: Keep reaction temperatures as low as possible, as higher temperatures accelerate the rate of hydrolysis.

    • Reaction Time: Minimize reaction times where the trifluoromethoxy group might be labile.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the appropriate phosphine ligand to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring, typically to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. catalyst Add Catalyst/Ligand solvent->catalyst 3. heating Heat and Stir catalyst->heating 4. monitoring Monitor Progress (TLC/GC-MS) heating->monitoring 5. workup Aqueous Work-up monitoring->workup 6. purification Column Chromatography workup->purification 7. product Isolated Product purification->product 8.

Caption: A generalized experimental workflow for cross-coupling reactions involving this compound.

side_reactions cluster_side_reactions Potential Side Reactions main_reaction Desired Cross-Coupling Product starting_material This compound starting_material->main_reaction Desired Pathway homocoupling Homocoupling starting_material->homocoupling dehalogenation Dehalogenation starting_material->dehalogenation hydrolysis Hydrolysis of -OCF3 starting_material->hydrolysis

References

Technical Support Center: 4-Bromo-3-(trifluoromethoxy)phenol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 4-Bromo-3-(trifluoromethoxy)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: While specific pathways for this compound are not extensively documented, based on related halogenated and trifluoromethoxylated phenols, the initial steps likely involve enzymatic modifications. One probable route is hydroxylation of the aromatic ring to form a catechol-like intermediate. Another possibility is the displacement of the bromine or trifluoromethoxy group.

Q2: Is the trifluoromethoxy (-OCF3) group susceptible to cleavage during biodegradation?

A2: The trifluoromethoxy group is generally considered to be metabolically stable due to the high strength of the C-F bonds. However, studies on other compounds containing this moiety have shown that cytochrome P450 enzymes can catalyze an oxidative displacement of the trifluoromethoxy group through an ipso-substitution mechanism, replacing it with a hydroxyl group[1].

Q3: What is the expected fate of the bromine atom during degradation?

A3: The bromine atom can be removed through dehalogenation reactions, which are common in the microbial degradation of halogenated aromatic compounds. This can occur either aerobically or anaerobically.

Q4: What are the typical end products of phenol degradation?

A4: Complete degradation, or mineralization, of phenolic compounds ultimately results in the conversion of the organic structure into inorganic products like carbon dioxide, water, and inorganic halides.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Cause Troubleshooting Step
Inappropriate microbial strain The selected microorganism may lack the specific enzymatic machinery to attack this xenobiotic compound. Screen a variety of known phenol-degrading microorganisms or consortia from contaminated sites.
Toxicity of the compound High concentrations of this compound may be toxic to the microorganisms, inhibiting their metabolic activity. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration.
Lack of co-metabolism The microorganism may only be able to degrade the target compound in the presence of a primary growth substrate (co-metabolism). Supplement the culture medium with a readily utilizable carbon source, such as glucose or succinate.
Sub-optimal culture conditions Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity. Optimize these parameters for your specific microbial strain(s).
Issue 2: My HPLC analysis shows inconsistent peak retention times for this compound and its metabolites.
Possible Cause Troubleshooting Step
Poor column equilibration Insufficient equilibration time between runs can lead to retention time drift. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Changes in mobile phase composition Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter its composition and affect retention times. Prepare fresh mobile phase daily and keep reservoirs covered.
Temperature fluctuations Variations in ambient temperature can affect HPLC performance. Use a column oven to maintain a constant and controlled temperature.
Column contamination Accumulation of non-eluting compounds from the sample matrix on the column can lead to peak distortion and shifting retention times. Implement a sample clean-up procedure and periodically flush the column with a strong solvent.
Issue 3: I am having difficulty identifying the degradation intermediates.
Possible Cause Troubleshooting Step
Low concentration of intermediates Degradation intermediates may be transient and present at very low concentrations. Optimize sampling times to capture the peak accumulation of intermediates. Concentrate your samples before analysis.
Unsuitable analytical technique HPLC-UV may not be sufficient for identifying unknown metabolites. Utilize mass spectrometry (LC-MS or GC-MS) for accurate mass determination and structural elucidation of the intermediates.
Complex sample matrix Components of the culture medium can interfere with the detection of intermediates. Analyze a sterile medium control to identify and subtract background peaks.

Experimental Protocols

Protocol 1: Screening for Microbial Degradation
  • Prepare a minimal salt medium (MSM) containing essential minerals and trace elements.

  • Add this compound as the sole carbon source at a non-inhibitory concentration (e.g., 10-50 mg/L).

  • Inoculate with the microbial strain or consortium to be tested.

  • Incubate under appropriate conditions (e.g., 30°C, 150 rpm for aerobic cultures).

  • Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples for the disappearance of the parent compound using HPLC.

Protocol 2: Identification of Degradation Intermediates
  • Prepare larger volume cultures under conditions where degradation is observed.

  • Collect samples at time points where intermediate accumulation is expected.

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Analyze the concentrated extract by LC-MS/MS or GC-MS to identify the mass and fragmentation patterns of potential intermediates.

Protocol 3: Enzyme Assays for Ring Cleavage
  • Grow the microbial culture in the presence of this compound to induce the relevant enzymes.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Prepare a cell-free extract by sonication or other cell disruption methods.

  • Assay for catechol 1,2-dioxygenase activity by monitoring the formation of cis,cis-muconic acid at 260 nm after the addition of catechol.

  • Assay for catechol 2,3-dioxygenase activity by monitoring the formation of 2-hydroxymuconic semialdehyde at 375 nm after the addition of catechol.

Quantitative Data

Table 1: Hypothetical Degradation Data of this compound by a Microbial Consortium

Time (hours)Concentration of this compound (mg/L)Concentration of Intermediate A (mg/L)Concentration of Intermediate B (mg/L)
050.00.00.0
2435.28.11.5
4815.812.54.2
722.15.38.9
96< 0.10.210.1

Signaling Pathways and Workflows

degradation_pathway_1 parent This compound intermediate1 4-Bromo-3-(trifluoromethoxy)catechol parent->intermediate1 Hydroxylation intermediate2 Ring Cleavage Product intermediate1->intermediate2 Dioxygenase (Ring Cleavage) final_products CO2 + H2O + Br- intermediate2->final_products Further Metabolism

Caption: Proposed initial hydroxylation pathway for the degradation of this compound.

degradation_pathway_2 parent This compound intermediate1 4-Hydroxy-2-(trifluoromethoxy)phenol parent->intermediate1 Ipso-substitution of Br intermediate2 Catechol Intermediate intermediate1->intermediate2 Hydroxylation final_products CO2 + H2O intermediate2->final_products Ring Cleavage & Further Metabolism

Caption: Proposed degradation pathway involving initial displacement of the bromine substituent.

degradation_pathway_3 parent This compound intermediate1 4-Bromo-3-hydroxyphenol parent->intermediate1 Ipso-substitution of -OCF3 intermediate2 Catechol Intermediate intermediate1->intermediate2 Hydroxylation final_products CO2 + H2O + Br- intermediate2->final_products Ring Cleavage & Further Metabolism

Caption: Proposed degradation pathway involving initial displacement of the trifluoromethoxy group.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture_prep Prepare Microbial Culture & Minimal Salt Medium incubation Inoculate and Incubate culture_prep->incubation compound_prep Prepare Stock Solution of this compound compound_prep->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Sample Extraction sampling->extraction hplc HPLC Analysis for Parent Compound extraction->hplc lcms LC-MS/MS for Intermediate ID extraction->lcms

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Resolving Isomer Separation in Brominated Trifluoromethoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of separating brominated trifluoromethoxyphenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of brominated trifluoromethoxyphenol isomers so challenging?

A1: The separation of these isomers is difficult due to their very similar physicochemical properties. Positional isomers often have nearly identical molecular weights, polarities, and boiling points, leading to co-elution in many chromatographic systems. The combination of a bulky bromine atom and an electron-withdrawing trifluoromethoxy group can lead to subtle differences in dipole moments and steric hindrance between isomers, which must be exploited for successful separation.

Q2: What are the primary chromatographic techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. HPLC, particularly reversed-phase with specialized columns, offers versatility in mobile phase optimization. GC, especially when coupled with a mass spectrometer (GC-MS), provides high resolution and sensitivity, particularly for volatile isomers.

Q3: My HPLC peaks for the isomers are co-eluting. What is the first thing I should try?

A3: The first step in addressing co-elution is to optimize the mobile phase.[1] A systematic approach involves adjusting the solvent strength (e.g., the ratio of acetonitrile or methanol to water) to increase retention and potentially improve separation. If this is not effective, changing the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.[1]

Q4: I'm observing poor peak shape (tailing) in my chromatogram. What could be the cause?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues within the HPLC or GC system. For phenolic compounds, interactions with acidic silanol groups on the surface of the column packing material can be a common cause. Using a highly deactivated column or adding a competing agent to the mobile phase can help mitigate this. In GC, active sites in the injector liner or the column itself can also lead to tailing.

Q5: My retention times are shifting between injections. What should I check?

A5: Fluctuating retention times can indicate a problem with the stability of the chromatographic system. In HPLC, check for pump issues such as air bubbles or faulty check valves, and ensure the mobile phase is properly degassed. In GC, inconsistent oven temperature control or carrier gas flow rates are common culprits.

Troubleshooting Guides

HPLC Isomer Separation

Problem: Complete or partial co-elution of brominated trifluoromethoxyphenol isomers.

  • Step 1: Assess Peak Purity. If you are using a diode array detector (DAD), perform a peak purity analysis to confirm co-elution. With a mass spectrometer, examine the mass spectra across the peak; a change in the spectra from the upslope to the downslope indicates the presence of more than one compound.[1]

  • Step 2: Optimize Mobile Phase.

    • Solvent Strength: Gradually decrease the percentage of the organic solvent in the mobile phase to increase retention times, which may allow for better separation.

    • Solvent Type: If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • pH Adjustment: For phenolic compounds, the pH of the mobile phase can significantly impact retention and selectivity. Small adjustments to the pH using a buffer can be effective.

  • Step 3: Evaluate Stationary Phase. If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • C18 Columns: A standard C18 column is a good starting point, but may not provide sufficient selectivity for these isomers.

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.

    • Pentafluorophenyl (PFP) Columns: PFP columns are particularly well-suited for the separation of halogenated and positional isomers due to their unique electronic and steric interactions.[2]

  • Step 4: Adjust Temperature. Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will also increase analysis time and backpressure.

GC Isomer Separation

Problem: Inadequate resolution between isomer peaks.

  • Step 1: Optimize the Temperature Program.

    • Slower Ramp Rate: A slower temperature ramp, especially around the elution temperature of the isomers, allows for more interaction with the stationary phase and can significantly improve resolution.

    • Isothermal Segments: Introducing an isothermal hold just before the elution of the isomers of interest can enhance separation.

  • Step 2: Adjust Carrier Gas Flow Rate. The linear velocity of the carrier gas (typically Helium or Hydrogen) affects column efficiency. An improperly set flow rate can lead to peak broadening and reduced resolution. Perform a study to find the optimal flow rate for your specific column and analytes.

  • Step 3: Select an Appropriate GC Column.

    • Standard Non-Polar Phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane): These may provide some separation, but more specialized phases are often necessary for closely related isomers.

    • Mid-Polarity Phases: Columns with a higher phenyl content or cyanopropyl phases can offer different selectivity for aromatic and polarizable analytes.

    • Specialized Phases for Halogenated Compounds: Certain stationary phases are designed specifically for the analysis of halogenated compounds and may provide superior resolution.

  • Step 4: Check for System Activity. Active sites in the GC system, such as in the injector liner or the column itself, can cause peak tailing and reduce resolution. Using a deactivated liner and ensuring the column is in good condition are crucial.

Data Presentation

Table 1: Representative HPLC Separation Data for Brominated Trifluoromethoxyphenol Isomers

IsomerRetention Time (min)Peak AreaResolution (Rs)Tailing Factor
Isomer A8.25125430-1.1
Isomer B8.921301251.61.2
Isomer C9.551287601.81.1
Conditions: Representative data generated on a C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min.

Table 2: Representative GC-MS Separation Data for Brominated Trifluoromethoxyphenol Isomers

IsomerRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Isomer X10.45258256177
Isomer Y10.68258256177
Isomer Z11.02258256177
Conditions: Representative data generated on a mid-polarity capillary column (30 m x 0.25 mm x 0.25 µm) with a temperature program from 100°C to 250°C at 10°C/min.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation
  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Column: PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient to 70% B over 15 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm or MS in negative ion mode.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Protocol 2: GC-MS Method for Isomer Separation
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness) or similar mid-polarity phase.[3]

  • Carrier Gas: Helium at a constant flow of 3.0 psi.[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.[3]

    • Hold at 125°C for 5 minutes.[3]

    • Ramp to 230°C at 45°C/min.[3]

    • Hold at 230°C for 5 minutes.[3]

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Separation (Co-elution) check_purity Assess Peak Purity (DAD/MS) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp change_solvent_strength Adjust Solvent Strength (e.g., % Organic) optimize_mp->change_solvent_strength change_solvent_type Switch Organic Solvent (ACN vs. MeOH) change_solvent_strength->change_solvent_type If not resolved success Separation Resolved change_solvent_strength->success Resolved adjust_ph Adjust Mobile Phase pH change_solvent_type->adjust_ph If not resolved change_solvent_type->success Resolved evaluate_sp Evaluate Stationary Phase adjust_ph->evaluate_sp If not resolved adjust_ph->success Resolved c18 Try C18 Column evaluate_sp->c18 phenyl Try Phenyl-Hexyl Column c18->phenyl If not resolved c18->success Resolved pfp Try PFP Column phenyl->pfp If not resolved phenyl->success Resolved adjust_temp Adjust Column Temperature pfp->adjust_temp If not resolved pfp->success Resolved adjust_temp->success Resolved

Caption: A workflow for troubleshooting HPLC co-elution issues.

GC_Method_Development_Logic start Goal: Separate Brominated Trifluoromethoxyphenol Isomers column_selection Select GC Column start->column_selection non_polar Non-polar (e.g., 5% phenyl) column_selection->non_polar mid_polar Mid-polar (e.g., AT-210) column_selection->mid_polar temp_program Develop Temperature Program non_polar->temp_program mid_polar->temp_program initial_ramp Initial Fast Ramp temp_program->initial_ramp slow_ramp Slow Ramp Around Elution initial_ramp->slow_ramp isothermal_hold Isothermal Hold slow_ramp->isothermal_hold flow_rate Optimize Carrier Gas Flow Rate isothermal_hold->flow_rate injection Optimize Injection Parameters flow_rate->injection splitless Splitless Injection injection->splitless temp Injector Temperature injection->temp analysis Analyze Results splitless->analysis temp->analysis resolved Isomers Resolved analysis->resolved not_resolved Resolution Inadequate analysis->not_resolved not_resolved->column_selection Change Column not_resolved->temp_program Refine Program

Caption: A logical approach to GC method development for isomer separation.

References

troubleshooting poor solubility of 4-Bromo-3-(trifluoromethoxy)phenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 4-Bromo-3-(trifluoromethoxy)phenol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its structure and the known solubility of similar brominated and fluorinated phenols. The presence of a polar hydroxyl group suggests solubility in polar solvents, while the brominated and trifluoromethoxylated aromatic ring contributes to its lipophilic character, indicating some solubility in non-polar organic solvents.

Qualitative Solubility Profile:

Solvent CategorySolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the phenol can form hydrogen bonds with protic solvents. Methanol is a confirmed solvent.
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble to Very SolubleThese solvents can accept hydrogen bonds and have polarities that are generally effective for dissolving a wide range of organic compounds.
Moderately Polar Ethyl Acetate, AcetoneLikely SolubleThese solvents offer a balance of polarity that is often suitable for dissolving substituted phenols.
Non-Polar Toluene, Dichloromethane (DCM), ChloroformSparingly Soluble to SolubleSolubility is expected due to the non-polar aromatic ring, though it may be limited by the polar hydroxyl group.
Aqueous WaterSparingly SolubleThe hydrophobic nature of the brominated and trifluoromethoxylated ring will likely limit solubility in water.

Q2: I am observing very poor solubility of this compound in my reaction solvent. What are the initial steps I should take?

When encountering poor solubility, a systematic approach to modifying the reaction conditions is recommended. The initial and most direct methods involve adjusting the solvent system and the reaction temperature.

Troubleshooting Poor Solubility in Reactions

Poor solubility of this compound can lead to slow or incomplete reactions. The following guides provide troubleshooting strategies for common reaction types where this compound is often used.

General Strategies for Improving Solubility

The following workflow outlines a general approach to addressing solubility issues with this compound.

A Poor Solubility Observed B Increase Reaction Temperature A->B G Successful Dissolution & Reaction B->G Success H Issue Persists B->H Failure C Screen Alternative Solvents C->G Success C->H Failure D Use a Co-Solvent System D->G Success D->H Failure E Consider Homogeneous Catalysis F Alternative Techniques (e.g., Ball Milling) E->F If still fails E->G Success H->C H->D H->E

Caption: General troubleshooting workflow for poor solubility.

1. Increase Reaction Temperature:

  • Many organic compounds exhibit increased solubility at higher temperatures.

  • Gradually increase the reaction temperature, monitoring for any potential degradation of starting materials or catalysts. For many cross-coupling reactions, temperatures between 80-110 °C are common.[1]

2. Screen Alternative Solvents:

  • If increasing the temperature is not effective or feasible, screen a range of solvents with different polarities.

  • Refer to the qualitative solubility table above for suggestions. Polar aprotic solvents like DMF, DMSO, or dioxane are often effective for dissolving polar reactants in cross-coupling reactions.

3. Use a Co-Solvent System:

  • A mixture of solvents can often provide a better solubility profile than a single solvent.

  • For reactions involving inorganic bases that are soluble in water, a biphasic system like Toluene/H₂O or Dioxane/H₂O can be effective.[1] The addition of a phase-transfer catalyst may be necessary in such cases.

4. Advanced Techniques:

  • For extremely insoluble substrates, solid-state mechanochemistry using a ball mill can be a powerful alternative to traditional solution-phase synthesis.[2][3]

Troubleshooting for Specific Reactions

Suzuki-Miyaura Coupling:

Poor solubility of the aryl halide, such as this compound, is a common issue in Suzuki-Miyaura coupling.

cluster_suzuki Suzuki-Miyaura Coupling Troubleshooting A Low Conversion/Insolubility B Increase Temperature (80-110 °C) A->B C Solvent Screening (Toluene, Dioxane, DMF) B->C If ineffective D Use Co-solvent (e.g., Toluene/H2O, Dioxane/H2O) C->D If ineffective E Change Base (e.g., K3PO4, Cs2CO3) D->E F Select Appropriate Ligand (e.g., Buchwald ligands) E->F G Reaction Proceeds F->G

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Solvent Choice: Toluene, dioxane, and DMF are common solvents for Suzuki-Miyaura reactions. A co-solvent system with water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1]

  • Base Selection: The choice of base can influence the reaction. For poorly soluble substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.

  • Ligand Selection: The ligand on the palladium catalyst plays a crucial role. Bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve catalytic activity, especially for challenging substrates.

Mitsunobu Reaction:

The Mitsunobu reaction is sensitive to the steric hindrance and acidity of the phenolic nucleophile. While solubility is a factor, other parameters are also critical.

cluster_mitsunobu Mitsunobu Reaction Troubleshooting A Low Yield/No Reaction B Ensure Anhydrous Conditions A->B C Solvent Choice (THF, Dioxane) B->C D Order of Reagent Addition C->D E Consider Steric Hindrance D->E F Alternative: Sonication E->F For hindered substrates G Successful Ether Formation F->G

Caption: Troubleshooting workflow for the Mitsunobu reaction.

  • Solvent: THF is the most common solvent for the Mitsunobu reaction. Dioxane can also be used.[4] For sterically hindered phenols, using a less coordinating solvent like diethyl ether has been reported to improve yields by suppressing side reactions.[5]

  • Reagent Order of Addition: The order of adding reagents can be critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved first, followed by the slow addition of the azodicarboxylate (e.g., DEAD or DIAD) at 0 °C.[4]

  • Steric Hindrance: this compound is sterically hindered. For reactions with bulky alcohols, high concentrations combined with sonication have been shown to significantly increase reaction rates and yields.[6]

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol describes a standard shake-flask method to determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., THF, Toluene, DMF)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • HPLC or GC for analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully take an aliquot of the supernatant.

  • Dilute the aliquot with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculate the solubility in g/L or mol/L.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound. Optimization of catalyst, ligand, base, and solvent may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the degassed solvent to the Schlenk flask containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

Protocol 3: General Procedure for a Mitsunobu Reaction

This protocol outlines a general procedure for the etherification of this compound with an alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous THF

  • Round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, this compound, and triphenylphosphine in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

References

Technical Support Center: Scaling Up 4-Bromo-3-(trifluoromethoxy)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving 4-Bromo-3-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot plant production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up of reactions with this compound, focusing on three key reaction types: Suzuki-Miyaura Coupling, Etherification, and Nucleophilic Aromatic Substitution.

I. General Scale-Up and Safety

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions from the lab to a pilot plant is not a linear process.[1] Key challenges include:

  • Heat Management: Exothermic reactions that are easily controlled in the lab can lead to thermal runaways in larger reactors due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[2]

  • Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large vessels, potentially leading to localized "hot spots," uneven reagent distribution, and the formation of impurities.[3][4][5]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase with larger volumes, and side reactions that were insignificant at the lab scale may become prominent.

  • Material Handling: Transferring and charging larger quantities of solids and liquids requires careful planning and specialized equipment to ensure safety and maintain an inert atmosphere.[1]

  • Safety: Handling larger quantities of this compound and other reagents necessitates more stringent safety protocols.[6][7][8][9][10]

Q2: What are the key safety precautions for handling this compound at the pilot scale?

A2: this compound is an off-white powder.[11] At larger scales, the risk of dust inhalation and skin contact increases. Always consult the Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves.[6] For handling large quantities, consider double-gloving and a chemical-resistant apron or suit.[6]

  • Engineering Controls: Use a well-ventilated area with local exhaust ventilation.[9][10] For charging solids, a closed-system transfer is recommended to minimize dust exposure.

  • Emergency Procedures: Ensure that emergency eye wash stations and safety showers are readily accessible.[9] Have appropriate spill cleanup materials available. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6]

  • Incompatible Materials: Store away from strong acids, bases, and oxidizing agents.[9]

II. Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common reaction for this compound, utilizing its bromine atom for C-C bond formation.[11]

Q3: My Suzuki-Miyaura coupling reaction is sluggish or has stalled at the pilot scale. What are the potential causes and solutions?

A3: Several factors can contribute to a stalled reaction during scale-up. Consider the following troubleshooting steps:

  • Catalyst Deactivation: Palladium catalysts, once activated by a base, are sensitive to air.[12] In a pilot plant setting, ensuring a consistently inert atmosphere can be challenging.

    • Solution: Improve degassing procedures for solvents and reagents. Use a robust nitrogen or argon blanket throughout the reaction.

  • Poor Mixing: Inadequate mixing can lead to poor catalyst distribution and mass transfer limitations.

    • Solution: Optimize the impeller speed and design. For heterogeneous mixtures, ensure the solid base and catalyst are well-suspended.

  • Insufficient Heat Transfer: If the reaction requires heating, localized cold spots can slow down the reaction rate.

    • Solution: Ensure the reactor's heating jacket is functioning correctly and that the heat transfer fluid is at the optimal temperature.

Q4: I am observing significant by-product formation, particularly homocoupling of the boronic acid, in my scaled-up Suzuki-Miyaura reaction. How can I minimize this?

A4: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[13]

  • Problem: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

  • Solution:

    • Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (nitrogen or argon) prior to adding the palladium catalyst.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the process.

    • Order of Addition: Add the palladium catalyst last to a well-degassed mixture of the other reagents.

Q5: How do I remove residual palladium from my product at the pilot scale?

A5: High levels of residual palladium are a common issue in large-scale cross-coupling reactions.[14]

  • Problem: Palladium contamination can be difficult to remove and is often unacceptable in pharmaceutical products.

  • Solution:

    • Scavengers: After the reaction is complete, treat the mixture with a scavenger resin or functionalized silica designed to bind palladium.[14]

    • Aqueous Wash: An aqueous wash with a solution of sodium bisulfite (NaHSO3) at an elevated temperature can effectively reduce palladium levels.[15]

    • Optimization: Reducing the initial catalyst loading (mol %) during the optimization phase can minimize the amount of palladium that needs to be removed.[14]

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling Scale-Up

IssuePotential CauseRecommended Action
Low Conversion / Stalled Reaction Catalyst deactivation due to oxygenImprove degassing of solvents and reagents; ensure a robust inert atmosphere.[12]
Poor mixingOptimize impeller speed and design; ensure solids are well-suspended.
Insufficient heat transferVerify reactor heating performance; check for cold spots.
High Levels of Homocoupling By-product Presence of oxygenRigorously degas all components; maintain a positive pressure of inert gas.[13]
Incorrect order of additionAdd the palladium catalyst last to the degassed reaction mixture.
Difficulty Removing Palladium High catalyst loadingOptimize the reaction to use a lower catalyst loading.[14]
Inefficient purificationUse palladium scavenger resins or an aqueous sodium bisulfite wash.[14][15]

Workflow for Troubleshooting Suzuki-Miyaura Coupling Scale-Up

G start Low Conversion or High By-products in Scaled-Up Reaction check_inert Is the inert atmosphere adequate? start->check_inert improve_inert Improve degassing procedures. Increase inert gas flow. check_inert->improve_inert No check_mixing Is mixing efficient? check_inert->check_mixing Yes improve_inert->check_mixing optimize_mixing Adjust impeller speed. Consider impeller design for solid suspension. check_mixing->optimize_mixing No check_temp Is the temperature uniform and correct? check_mixing->check_temp Yes optimize_mixing->check_temp optimize_temp Verify heating jacket performance. Check for thermal gradients. check_temp->optimize_temp No check_reagents Are reagents and solvents of sufficient purity and dryness? check_temp->check_reagents Yes optimize_temp->check_reagents use_high_purity Use anhydrous solvents and high-purity reagents. check_reagents->use_high_purity No end_success Reaction Optimized check_reagents->end_success Yes use_high_purity->end_success

Troubleshooting workflow for Suzuki-Miyaura coupling.
III. Troubleshooting Etherification Reactions

Etherification of the phenolic hydroxyl group is another key transformation for this intermediate.

Q6: My O-alkylation (Williamson ether synthesis) is incomplete at the pilot scale, and I'm recovering starting material. What should I investigate?

A6: Incomplete conversion in a scaled-up etherification can often be traced to issues with the base or mass transfer.

  • Problem: The phenoxide, formed by reacting the phenol with a base, is the active nucleophile. Incomplete deprotonation will result in unreacted starting material.

  • Solution:

    • Base Strength and Solubility: Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is strong enough and has sufficient contact with the phenol. In some solvents, the solubility of inorganic bases is low. Consider using a phase-transfer catalyst to facilitate the reaction between the solid base and the dissolved phenol.

    • Mixing: In a heterogeneous mixture, ensure the solid base is finely powdered and vigorously agitated to maximize surface area and contact with the phenol.

    • Water Content: While some etherifications tolerate small amounts of water, excess water can hydrolyze the alkylating agent and reduce the effectiveness of the base. Use anhydrous solvents if necessary.

Q7: I am observing the formation of impurities from the reaction of my alkylating agent. How can I avoid this?

A7: Alkylating agents can undergo side reactions, especially at elevated temperatures.

  • Problem: Elimination or other side reactions of the alkylating agent can reduce yield and complicate purification.

  • Solution:

    • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Implement controlled addition of the alkylating agent to manage any exotherm.

    • Stoichiometry: Use a minimal excess of the alkylating agent to drive the reaction to completion without having a large unreacted excess at the end.

IV. Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Although less common for this specific molecule without further activation, the principles of SNAr are relevant for related structures.

Q8: My SNAr reaction is not proceeding at the pilot scale, even with a strong nucleophile. What could be the issue?

A8: SNAr reactions are highly sensitive to the electronic nature of the aromatic ring and the reaction conditions.

  • Problem: The trifluoromethoxy group is electron-withdrawing, which activates the ring towards nucleophilic attack. However, without an additional strongly activating group (like a nitro group) ortho or para to the bromine, the reaction may be slow.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF are often required to stabilize the charged intermediate (Meisenheimer complex).[16]

    • Temperature: Higher temperatures are often necessary to overcome the activation energy barrier. Ensure the pilot reactor can safely reach and maintain the required temperature.

    • Base: A non-nucleophilic base may be required to deprotonate a protic nucleophile without competing in the substitution reaction.[17]

V. Product Isolation and Purification

Q9: My product is "oiling out" during crystallization instead of forming a solid. What steps can I take to resolve this?

A9: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with impure compounds.[18]

  • Problem: The presence of impurities can significantly depress the melting point of the product.

  • Solution:

    • Increase Solvent Volume: Add more of the "good" (solubilizing) solvent to keep the product dissolved at a slightly lower temperature, then cool slowly.[18]

    • Change Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well.

    • Slow Cooling: Cool the solution very slowly to allow time for crystal lattice formation. Placing the flask in an insulated container can help.

    • Seeding: Introduce a small seed crystal of the pure product to encourage crystallization.

Q10: The purity of my final product is lower at the pilot scale compared to the lab. What are the likely causes?

A10: A decrease in purity upon scale-up can result from several factors that are more pronounced in larger batches.

  • Problem: Inefficient heat and mass transfer can lead to the formation of more by-products.

  • Solution:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and the formation of impurities. This allows for adjustments to be made in real-time.

    • Controlled Addition: Add reagents slowly and sub-surface to ensure they react as intended before having a chance to degrade or react with other components.

    • Purification Optimization: The crystallization or chromatography method used in the lab may not be as effective at a larger scale. Re-optimize the purification procedure for the larger volume and potentially different impurity profile.

Workflow for Troubleshooting Crystallization Issues

G start Product 'Oils Out' or Purity is Low oiling_out Is the product oiling out? start->oiling_out add_solvent Add more of the 'good' solvent and cool slowly. oiling_out->add_solvent Yes low_purity Is final product purity low? oiling_out->low_purity No change_solvent Try a different solvent system (e.g., solvent/anti-solvent). add_solvent->change_solvent seed_crystal Attempt to seed the solution with a pure crystal. change_solvent->seed_crystal seed_crystal->low_purity monitor_reaction Implement in-process controls (HPLC/GC) to track impurity formation. low_purity->monitor_reaction Yes end_success Purification Successful low_purity->end_success No optimize_addition Optimize reagent addition rate and temperature control. monitor_reaction->optimize_addition reoptimize_purification Re-optimize the crystallization or chromatography method for the larger scale. optimize_addition->reoptimize_purification reoptimize_purification->end_success

Troubleshooting workflow for product isolation.

Experimental Protocols

Protocol 1: Pilot-Scale Suzuki-Miyaura Coupling

This protocol provides a general methodology for a pilot-scale Suzuki-Miyaura coupling reaction.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and leak-tested.

  • Inert the reactor by purging with nitrogen or argon for a sufficient period. Maintain a positive pressure of inert gas throughout the process.

2. Reagent Charging:

  • Charge this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq) to the reactor.

  • Charge the solvent (e.g., Toluene, Dioxane, or 2-MeTHF). The volume should be sufficient to allow for effective stirring.

  • Begin agitation to ensure the solids are well-suspended.

3. Degassing:

  • Heat the mixture to 50-60 °C and sparge with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.

  • Alternatively, perform three vacuum/inert gas backfill cycles.

4. Catalyst Addition:

  • Cool the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Prepare a solution or slurry of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol %) and ligand in a small amount of degassed solvent.

  • Transfer the catalyst to the reactor via a charging port under a strong counter-flow of inert gas.

5. Reaction:

  • Maintain the reaction at the set temperature and monitor the progress by taking samples for in-process analysis (e.g., HPLC, GC).

  • The reaction is typically complete within 4-24 hours.

6. Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature.

  • Add water and separate the aqueous layer.

  • Wash the organic layer with brine.

  • If necessary, perform a palladium scavenging step.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by crystallization or chromatography.

Protocol 2: In-Process Control (IPC) by HPLC

1. Sample Preparation:

  • Carefully withdraw a small, representative sample from the reaction mixture.

  • Quench the reaction immediately by diluting the sample in a suitable solvent (e.g., acetonitrile) that contains a small amount of acid or base if necessary.

  • Filter the sample through a syringe filter (0.45 µm) into an HPLC vial.

2. HPLC Conditions (Typical):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

3. Analysis:

  • Monitor the disappearance of the this compound peak and the appearance of the product peak.

  • Calculate the percentage conversion based on the relative peak areas.

Table 2: Typical HPLC Gradient for Reaction Monitoring

Time (min)% Water (A)% Acetonitrile (B)
0.09010
20.01090
25.01090
25.19010
30.09010

Logical Diagram for Scale-Up Decision Making

G lab_success Successful Lab-Scale Reaction (>10g, consistent results) hazop Conduct Process Hazard Analysis (HAZOP) lab_success->hazop thermal_study Perform Thermal Stability & Calorimetry Studies (DSC/RC1) hazop->thermal_study is_exotherm_manageable Is exotherm manageable at pilot scale? thermal_study->is_exotherm_manageable redesign_process Redesign Process: - Slower addition - Lower concentration - Different solvent is_exotherm_manageable->redesign_process No mixing_study Model or study mixing parameters for pilot reactor. is_exotherm_manageable->mixing_study Yes redesign_process->thermal_study ipc_plan Define In-Process Controls (IPCs) and acceptance criteria. mixing_study->ipc_plan pilot_run Proceed with Pilot Plant Run ipc_plan->pilot_run

Decision-making process for pilot plant scale-up.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)phenol and 4-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of the reactivity of two key building blocks, 4-Bromo-3-(trifluoromethoxy)phenol and 4-Bromo-3-(trifluoromethyl)phenol. By examining their electronic properties and performance in common synthetic transformations, this document aims to equip researchers with the insights needed to select the optimal reagent for their specific synthetic goals.

Physicochemical Properties

A fundamental understanding of the electronic nature of the -OCF3 and -CF3 groups is essential to predicting the reactivity of the parent phenols. Both are strongly electron-withdrawing groups, a property that significantly influences the acidity of the phenolic proton and the reactivity of the C-Br bond in cross-coupling reactions.

The trifluoromethoxy group is generally considered to be more electron-withdrawing and more lipophilic than the trifluoromethyl group.[1] This increased electron-withdrawing capacity can be attributed to the combined inductive effects of the fluorine atoms and the oxygen atom. The higher lipophilicity of the -OCF3 group can be advantageous for enhancing the membrane permeability of drug candidates.[1]

CompoundpKaReference
3-(Trifluoromethyl)phenol8.68 (at 25°C)[2]
3-(Trifluoromethoxy)phenolNot experimentally determined
4-Bromo-3-(trifluoromethyl)phenol8.39 ± 0.18 (Predicted)

Note: The pKa for 4-Bromo-3-(trifluoromethyl)phenol is a predicted value.

The stronger electron-withdrawing nature of the -OCF3 group would theoretically lead to a lower pKa for this compound compared to its -CF3 counterpart, indicating a more acidic phenol.

Reactivity at the Phenolic Hydroxyl Group: Etherification

The phenolic hydroxyl group is a common site for synthetic modification, with etherification being a frequently employed transformation. The Williamson ether synthesis, which proceeds via an SN2 reaction between a phenoxide and an alkyl halide, is a standard method for this purpose.

The reactivity of the phenol in Williamson ether synthesis is primarily governed by the nucleophilicity of the corresponding phenoxide. Phenols with electron-withdrawing substituents are more acidic, leading to a more stable, and therefore less nucleophilic, phenoxide.[3] Consequently, phenols bearing either the -OCF3 or -CF3 group are expected to be less reactive in etherification reactions compared to unsubstituted phenol.[4]

Given that the -OCF3 group is more electron-withdrawing than the -CF3 group, it is anticipated that This compound would be less reactive than 4-Bromo-3-(trifluoromethyl)phenol in Williamson ether synthesis under identical conditions. To achieve comparable reaction rates and yields, more forcing conditions, such as higher temperatures or stronger bases, may be necessary for the -OCF3 analogue.

Experimental Protocol: General Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted Phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3, 2.0 eq)

  • Alkyl Halide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol.

  • Add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M).

  • Add finely ground potassium carbonate to the solution.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Phenol Substituted Phenol DMF Anhydrous DMF K2CO3 K2CO3 Alkyl_Halide Alkyl Halide Heating Heating (60-100 °C) K2CO3->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching (Water) Monitoring->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Figure 1. Experimental workflow for Williamson ether synthesis.

Reactivity at the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the aryl bromide in these transformations is largely dictated by the ease of the oxidative addition step to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring generally facilitate this step, thereby increasing the overall reaction rate.

Given that the -OCF3 group is more strongly electron-withdrawing than the -CF3 group, it is hypothesized that This compound would exhibit greater reactivity in palladium-catalyzed cross-coupling reactions compared to 4-Bromo-3-(trifluoromethyl)phenol. This enhanced reactivity could translate to milder reaction conditions, lower catalyst loadings, or shorter reaction times for the -OCF3 analogue.

While direct comparative data is scarce, the general principles of substituent effects on cross-coupling reactions support this hypothesis. For instance, in Suzuki-Miyaura couplings, the reactivity of aryl halides generally follows the trend I > Br > Cl, with electron-deficient aryl halides being more reactive than electron-rich ones.[5] Similarly, in Buchwald-Hartwig aminations, electron-withdrawing groups on the aryl halide can accelerate the reaction.

Experimental Protocol: General Buchwald-Hartwig Amination

This generalized protocol is based on the amination of a related substrate, 4-bromo-3-(trifluoromethyl)aniline, and serves as a starting point for optimization.[6]

Materials:

  • Aryl Bromide (1.0 eq)

  • Amine (1.1-1.2 eq)

  • Palladium Precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2-1.5 eq)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the base, aryl bromide, and amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Pd Precatalyst & Ligand Reagents Aryl Bromide, Amine, Base Solvent Anhydrous Solvent Heating Heating (80-110 °C) Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Filtration Filtration (Celite) Monitoring->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification

Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The choice between this compound and 4-Bromo-3-(trifluoromethyl)phenol will depend on the specific synthetic transformation being targeted.

  • For reactions involving the phenolic hydroxyl group , such as Williamson ether synthesis, 4-Bromo-3-(trifluoromethyl)phenol is predicted to be the more reactive substrate due to the comparatively lower electron-withdrawing strength of the -CF3 group, which results in a more nucleophilic phenoxide.

  • For palladium-catalyzed cross-coupling reactions at the C-Br bond , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is anticipated to be more reactive. The stronger electron-withdrawing nature of the -OCF3 group should facilitate the rate-determining oxidative addition step.

While direct comparative experimental data is limited, these predictions, grounded in the established electronic effects of the -OCF3 and -CF3 substituents, provide a rational basis for reagent selection. Further empirical studies are warranted to quantify these reactivity differences and to establish optimized reaction protocols for these valuable synthetic intermediates.

References

A Comparative Guide to the Biological Activity of Trifluoromethoxy- and Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Both substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The trifluoromethyl group, with a Hansch π value of +0.88, increases lipophilicity and is known for its high metabolic stability due to the strong carbon-fluorine bond.[1] The trifluoromethoxy group is even more lipophilic and can offer unique conformational properties that may be beneficial for target binding.[3]

This guide provides a framework for the objective comparison of the biological activities of phenols substituted with these two critical fluorinated moieties. While direct comparative studies on a single phenolic scaffold are limited in published literature, this document outlines the standard experimental protocols and data presentation formats necessary to conduct such an evaluation. The following sections detail the methodologies for assessing enzyme inhibition, receptor binding, antioxidant activity, and cytotoxicity, providing a roadmap for researchers to generate critical comparative data.

Comparative Biological Activity Data

To facilitate a direct comparison, the biological activities of trifluoromethoxy- and trifluoromethyl-substituted phenols should be evaluated across a panel of standardized assays. The resulting data, typically in the form of half-maximal inhibitory concentrations (IC₅₀) or other quantitative metrics, should be organized for clarity. The tables below illustrate how such comparative data would be presented.

Table 1: Comparative Enzyme Inhibition (IC₅₀, µM)

CompoundTyrosinase Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)
4-TrifluoromethoxyphenolData to be determinedData to be determined
4-TrifluoromethylphenolData to be determinedData to be determined
Positive Control (e.g., Kojic Acid)Reference ValueN/A
Positive Control (e.g., Celecoxib)N/AReference Value

Table 2: Comparative Receptor Binding Affinity (IC₅₀, nM)

CompoundEstrogen Receptor α (ERα) Binding (IC₅₀)
4-TrifluoromethoxyphenolData to be determined
4-TrifluoromethylphenolData to be determined
Positive Control (e.g., 17β-Estradiol)Reference Value

Table 3: Comparative Antioxidant and Cytotoxic Activity

CompoundDPPH Radical Scavenging (IC₅₀, µM)Cytotoxicity against MCF-7 cells (IC₅₀, µM)
4-TrifluoromethoxyphenolData to be determinedData to be determined
4-TrifluoromethylphenolData to be determinedData to be determined
Positive Control (e.g., Trolox)Reference ValueN/A
Positive Control (e.g., Doxorubicin)N/AReference Value

Experimental Protocols

The following are detailed methodologies for key experiments to comparatively evaluate the biological activity of trifluoromethoxy- and trifluoromethyl-substituted phenols.

Tyrosinase Inhibition Assay
  • Objective: To determine the inhibitory effect of the test compounds on mushroom tyrosinase activity.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is proportional to the inhibitor's potency.

  • Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Kojic acid (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Objective: To assess the selective inhibition of human recombinant COX-2 by the test compounds.

  • Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (chromogenic substrate)

    • Heme

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • Test compounds (dissolved in DMSO)

    • Celecoxib (positive control)

    • 96-well microplate reader

  • Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well.

    • Add 10 µL of the test compounds or positive control at various concentrations. For the control wells, add 10 µL of the solvent.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of the TMPD solution to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Shake the plate for a few seconds and incubate for 2 minutes at 25°C.

    • Read the absorbance at 590 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the tyrosinase assay.

Estrogen Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compounds to the human estrogen receptor α (ERα).

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the ERα. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.

  • Materials:

    • Human recombinant ERα

    • [³H]-Estradiol (radiolabeled ligand)

    • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)

    • Test compounds (dissolved in a suitable solvent)

    • 17β-Estradiol (unlabeled, as a positive control)

    • Scintillation fluid and counter

  • Procedure:

    • In microcentrifuge tubes, incubate a fixed concentration of ERα with a fixed concentration of [³H]-estradiol in the presence of increasing concentrations of the test compounds or unlabeled 17β-estradiol.

    • Allow the binding to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

    • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value is determined from the resulting sigmoidal curve.

DPPH Radical Scavenging Assay
  • Objective: To evaluate the antioxidant capacity of the test compounds by their ability to scavenge the stable DPPH free radical.

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, and the color change is measured spectrophotometrically at 517 nm.[4]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compounds (dissolved in methanol/ethanol)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic acid (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the test compounds on a human cancer cell line (e.g., MCF-7 breast cancer cells).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MCF-7 human breast cancer cell line

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or positive control and incubate for 48-72 hours.

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison synth_tfm Synthesis of Trifluoromethyl-phenol enzyme Enzyme Inhibition Assays (e.g., Tyrosinase, COX-2) synth_tfm->enzyme receptor Receptor Binding Assays (e.g., Estrogen Receptor) synth_tfm->receptor antioxidant Antioxidant Assays (e.g., DPPH) synth_tfm->antioxidant cyto Cytotoxicity Assays (e.g., MTT on MCF-7) synth_tfm->cyto synth_tfmo Synthesis of Trifluoromethoxy-phenol synth_tfmo->enzyme synth_tfmo->receptor synth_tfmo->antioxidant synth_tfmo->cyto ic50 IC50 Determination enzyme->ic50 receptor->ic50 antioxidant->ic50 cyto->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparative Efficacy & Potency Assessment sar->comparison

Experimental workflow for comparing substituted phenols.

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor Trifluoro-substituted Phenol Inhibitor inhibitor->cox2

Simplified COX-2 signaling pathway.

ER_Pathway estrogen Estrogen or Phenolic Ligand er Estrogen Receptor (ER) (Cytoplasm) estrogen->er binds hsp HSP90 er->hsp inactive state er_complex Ligand-ER Complex er->er_complex conformational change dimer ER Dimerization er_complex->dimer nucleus Nuclear Translocation dimer->nucleus ere Estrogen Response Element (ERE) on DNA nucleus->ere binds to transcription Gene Transcription ere->transcription initiates protein Protein Synthesis & Cellular Response transcription->protein

Estrogen receptor signaling pathway.

Conclusion and Future Directions

The trifluoromethoxy and trifluoromethyl groups are powerful tools in the medicinal chemist's arsenal for optimizing lead compounds. While their general effects on physicochemical properties are well-documented, a direct comparison of their impact on the biological activity of a given scaffold, such as a phenol, is often necessary to make informed decisions in drug design. The experimental protocols provided in this guide offer a comprehensive framework for conducting such a comparative analysis.

Future research should focus on synthesizing and testing pairs of trifluoromethoxy- and trifluoromethyl-substituted phenols across a wide range of biological targets. This will not only provide valuable structure-activity relationship data for specific targets but also contribute to a broader understanding of the nuanced differences between these two important functional groups. Such studies will ultimately enable a more rational design of potent, selective, and safe therapeutic agents.

References

Comparative Analysis of 4-Bromo-3-(trifluoromethoxy)phenol Confirmation using 19F NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the structural confirmation of 4-Bromo-3-(trifluoromethoxy)phenol utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethoxy (-OCF3) group offers a distinct singlet in the 19F NMR spectrum, providing a clear diagnostic marker for its presence and electronic environment. This analysis compares the expected 19F NMR data for this compound with other fluorinated aromatic compounds, offering researchers a framework for structural verification.

Performance Comparison of Fluorinated Phenols

The chemical shift of the 19F NMR signal is highly sensitive to the electronic environment of the fluorine atoms. In the case of this compound, the electron-withdrawing nature of the bromine atom and the phenolic hydroxyl group influences the resonance of the -OCF3 group. The table below summarizes the expected 19F NMR chemical shifts for our target compound and compares it with other structurally similar fluorinated phenols.

CompoundFluorine-Containing GroupExpected 19F Chemical Shift (δ) in ppmExpected Multiplicity
This compound-OCF3-58.0 to -60.0Singlet (s)
3-(Trifluoromethoxy)phenol-OCF3-57.5 to -59.5Singlet (s)
4-Bromo-3-(trifluoromethyl)phenol-CF3-62.0 to -64.0Singlet (s)
4-Fluorophenol-F-115.0 to -125.0Triplet of triplets (tt)

Note: Expected chemical shifts are relative to a CFCl3 standard and can vary based on solvent and experimental conditions.

Experimental Protocol: 19F NMR Spectroscopy

A detailed methodology for the acquisition of 19F NMR data is crucial for reproducible and comparable results.

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a standard 5 mm NMR tube.

  • Add an internal standard if precise quantification is required. A common standard for 19F NMR is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Nucleus: 19F

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: A range sufficient to cover the expected chemical shifts (e.g., -50 to -70 ppm for -OCF3 and -CF3 groups).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the internal standard or an external standard (CFCl3 at 0 ppm).

  • Integrate the signals for quantitative analysis.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for 19F NMR analysis and the logical process for structural confirmation.

experimental_workflow Experimental Workflow for 19F NMR Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Insert Sample into NMR Spectrometer C->D Transfer to NMR Tube E Set Up 19F NMR Experiment Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction & Referencing G->H I Integrate Signal H->I J Structural Confirmation I->J

Caption: A flowchart illustrating the key steps from sample preparation to data analysis in a typical 19F NMR experiment.

logical_relationship Logical Diagram for Structural Confirmation A Target Compound: This compound B Expected 19F NMR Signal: Singlet at ~ -59 ppm A->B D Does the spectrum show a singlet in the expected region? B->D C Observed 19F NMR Spectrum C->D E Structure Confirmed D->E Yes F Structure Not Confirmed (Further analysis required) D->F No

Caption: A decision-making diagram for the structural confirmation of the target compound based on its 19F NMR spectrum.

Quantitative Analysis of 4-Bromo-3-(trifluoromethoxy)phenol: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The choice between GC-MS and HPLC depends on several factors, including required sensitivity, sample matrix complexity, and instrument availability. The following table summarizes the key performance parameters for the quantification of 4-Bromo-3-(trifluoromethoxy)phenol, drawing on data from validated methods for analogous compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass spectrometric detection.[1]Separation based on polarity, with UV or MS detection.
Limit of Detection (LOD) 0.07–0.20 µg/L[2]< 0.04 µg/mL
Limit of Quantification (LOQ) 0.23–0.70 µg/L[2]< 0.12 µg/mL[3]
Linearity (R²) >0.99[4]≥ 0.999[3]
Precision (RSD) 2.1% to 6.7%Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%
Accuracy (Recovery) 76% and 111%95.7% - 104.9%[3]
Sample Preparation Often requires derivatization to improve volatility and thermal stability.[5][6]Typically involves dissolution in a suitable solvent and filtration.[3]
Advantages High sensitivity and selectivity, provides structural information.[1]High precision and accuracy, suitable for non-volatile or thermally labile compounds.[7]
Disadvantages Derivatization adds a step to the workflow and may introduce variability.[8]Lower sensitivity compared to GC-MS for certain analytes.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established practices for the analysis of halogenated phenols and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the phenolic hydroxyl group, derivatization is recommended to enhance volatility and improve chromatographic peak shape.[7] Silylation is a common and effective derivatization technique for phenols.[9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

2. Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

  • Solvent: Dichloromethane or Hexane.

  • This compound standard.

  • Anhydrous sodium sulfate.

3. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a known concentration.

  • To an aliquot of the sample solution, add an excess of BSTFA with 1% TMCS.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[7]

  • After cooling, the derivatized sample is ready for injection. To ensure the stability of the derivatives for long-term storage, excess derivatizing reagent can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[9]

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless[10]

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] Characteristic ions for the derivatized analyte should be determined by analyzing a standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of derivatized this compound.

  • Inject the standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Inject the derivatized sample and determine the peak area of the target ion.

  • Calculate the concentration of this compound in the original sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers a direct method for the analysis of this compound without the need for derivatization.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • Mobile Phase: Acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Solvent: Methanol or acetonitrile.

  • This compound standard.

3. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 90% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution deriv Derivatization (Silylation) start->deriv injection Injection deriv->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing & Dissolution filtr Filtration start->filtr injection Injection filtr->injection separation HPLC Separation injection->separation detection UV/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

References

A Comparative Guide to Halogenated Phenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated phenols are pivotal building blocks in modern organic synthesis, valued for their versatile reactivity and their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] The nature and position of the halogen substituent dramatically influence the phenol's physicochemical properties and its performance in key synthetic transformations, particularly in cross-coupling reactions. This guide provides an objective comparison of fluorinated, chlorinated, brominated, and iodinated phenols, supported by experimental data, to aid researchers, scientists, and drug development professionals in substrate selection and methods development. The presence of halogens in a molecule can significantly enhance its biological activity, making these compounds particularly interesting for medicinal chemistry.[3][4]

Comparative Analysis of Physicochemical Properties: Acidity

The acidity of a phenol, quantified by its pKa value, is a critical parameter influencing its reactivity and handling. The introduction of a halogen atom to the phenolic ring alters its acidity through a combination of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).[5] A lower pKa value indicates a stronger acid.[5]

The interplay of these electronic effects determines the stability of the corresponding phenoxide ion. While the inductive effect, which withdraws electron density and stabilizes the negative charge, is dominant, the resonance effect can counteract it to a degree.

cluster_effects Electronic Effects of Halogens on Phenoxide Stability Inductive Inductive Effect (-I) (Electron Withdrawing) Stability Phenoxide Ion Stability Inductive->Stability Stabilizes Resonance Resonance Effect (+R) (Electron Donating) Resonance->Stability Destabilizes Acidity Increased Acidity (Lower pKa) Stability->Acidity

Caption: Logical relationship of electronic effects on phenol acidity.

Data Presentation: Acidity (pKa) of Halogenated Phenol Isomers

The following table summarizes the experimental pKa values for various halogenated phenol isomers in water at or near 25°C.

Compound NameHalogenIsomer PositionpKa Value
2-FluorophenolFluorineortho8.7[5]
3-FluorophenolFluorinemeta9.3[5]
4-FluorophenolFluorinepara9.9[5]
2-ChlorophenolChlorineortho8.52[5]
3-ChlorophenolChlorinemeta9.12[5]
4-ChlorophenolChlorinepara9.41[5]
2-BromophenolBromineortho8.42[5]
3-BromophenolBrominemeta9.11[5]
4-BromophenolBrominepara9.34[5]
2-IodophenolIodineortho8.51[5]
3-IodophenolIodinemeta~9.1
4-IodophenolIodinepara9.33[5]

Experimental Protocol: Determination of pKa by Titration

This protocol outlines the general methodology for determining the pKa of a halogenated phenol.

Materials:

  • Halogenated phenol sample

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter and electrode

  • Standard pH buffers (pH 4, 7, 10)

  • Burette and magnetic stirrer

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.[5]

  • Sample Preparation: Prepare a standard solution of the halogenated phenol in deionized water at a known concentration.[5]

  • Titration: Place the phenol solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized strong base, adding the titrant in small, precise increments.[5]

  • Data Collection: Record the pH of the solution after each addition of the titrant.[5]

  • Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: Identify the equivalence point. The half-equivalence point, where half of the phenol has been neutralized, corresponds to the point where pH = pKa.[5]

Comparative Reactivity in Cross-Coupling Reactions

The carbon-halogen bond is the reactive site for halogenated phenols in many crucial carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the halogenated phenol is primarily dictated by the strength of the C-X bond, which influences the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[6] The reactivity of the aryl halide partner is a critical factor for success.

Reactivity Trend: The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[6] This trend allows for predictable, site-selective reactions on polyhalogenated substrates.

React Reactivity in Oxidative Addition Iodo Ar-I React->Iodo Highest Bromo Ar-Br Iodo->Bromo > Chloro Ar-Cl Bromo->Chloro >

Caption: Halogen reactivity trend in Suzuki-Miyaura coupling.

Data Presentation: Regioselectivity in Suzuki Coupling of Dihalogenated Phenols

The inherent reactivity difference between C-I and C-Br bonds allows for exceptional regioselectivity. In contrast, differentiating between two C-Br bonds is more challenging and often requires significant optimization.[6]

SubstrateKey FeatureExpected Major ProductSelectivity
4-Bromo-3-iodophenolDifferent halogens (I, Br)3-Aryl-4-bromophenolHigh regioselectivity for the C-I bond.[6]
3,4-DibromophenolIdentical halogens (Br, Br)Mixture of 3-aryl-4-bromophenol and 4-aryl-3-bromophenolLow regioselectivity; often yields mixtures and requires stringent optimization.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Phenol

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated phenol with an arylboronic acid.

Materials:

  • Halogenated phenol (e.g., 4-Bromophenol) (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF), often with a small amount of water.

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the halogenated phenol, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent and water (if applicable) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Product Ar-R PdII_RAr->Product Reductive Elimination ArX Ar-X (Halogenated Phenol) RBOH2 R-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes. It typically uses a dual catalyst system of palladium and copper(I).[7][8]

Reactivity Trend: The reactivity of aryl halides in the Sonogashira coupling follows a similar trend to the Suzuki reaction: I > OTf > Br > Cl.[7] This allows for selective coupling at the most reactive halogen site.

Experimental Protocol: Sonogashira Coupling of a Halogenated Phenol

This protocol provides a general procedure for the copper-palladium catalyzed Sonogashira coupling.

Materials:

  • Aryl halide (e.g., 2-Iodophenol) (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[7]

  • Copper(I) cocatalyst (e.g., CuI, 1-5 mol%)[7]

  • Amine base (e.g., Diisopropylamine, Triethylamine), often used as solvent or co-solvent.[7]

  • Anhydrous solvent (e.g., THF, DMF).

Procedure:

  • Reaction Setup: To a flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.[7]

  • Reaction: Stir the reaction at room temperature or with gentle heating.[7] The reaction is often rapid. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite to remove catalyst residues.[7] Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[7]

G Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RAlkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_RAlkyne Transmetalation PdII_RAlkyne->Pd0 Product Ar-C≡CR' PdII_RAlkyne->Product Reductive Elimination ArX Ar-X CuX Cu(I)X CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne Acetylide Formation CuAlkyne->PdII_RX Alkyne H-C≡CR' Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

References

Validating the Purity of 4-Bromo-3-(trifluoromethoxy)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety of final products. This guide provides a comprehensive comparison of elemental analysis and other common chromatographic and spectroscopic techniques for validating the purity of 4-Bromo-3-(trifluoromethoxy)phenol.

Elemental Analysis: A Fundamental Assessment of Purity

Elemental analysis is a foundational technique that determines the percentage composition of elements within a sample. By comparing the experimentally determined percentages of carbon, hydrogen, and other elements to the theoretical values calculated from the molecular formula, a primary indication of purity can be obtained. For this compound (C₇H₄BrF₃O), the theoretical elemental composition provides a benchmark for purity assessment.

Table 1: Theoretical vs. Acceptable Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Acceptable Experimental Range (%)
Carbon (C)34.8834.48 - 35.28
Hydrogen (H)1.671.27 - 2.07
Bromine (Br)33.1532.75 - 33.55
Fluorine (F)23.6423.24 - 24.04
Oxygen (O)6.646.24 - 7.04
Acceptable ranges are often cited as ±0.4% of the theoretical value.[1][2]

A significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incomplete reaction products.

A Comparative Overview of Purity Validation Techniques

While elemental analysis provides a valuable overall assessment of purity, it does not identify or quantify individual impurities. For a more comprehensive understanding of a sample's purity profile, chromatographic and spectroscopic methods are indispensable.

Table 2: Comparison of Analytical Methods for Purity Validation

TechniquePrincipleAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases to determine elemental composition.[3]Provides fundamental confirmation of the empirical formula. Relatively inexpensive.Does not identify or quantify individual impurities. Can be affected by inorganic contaminants.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase.[4][5][6][7][8]High resolution for separating complex mixtures. Quantitative and highly sensitive. Non-destructive.Requires reference standards for impurity identification. Can be more time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio.[3][9][10][11][12]Excellent for volatile and semi-volatile compounds. Provides structural information for impurity identification. Highly sensitive.May require derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1][13][14][15][16]Provides detailed structural information. Can be used for quantitative analysis (qNMR). Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.

Experimental Protocols

Elemental Analysis (CHNS/O)

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. Oxygen is typically determined by pyrolysis in the absence of oxygen.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a combustion tube at approximately 900-1000°C with a constant flow of helium and a pulse of pure oxygen.

  • Reduction and Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (He, CO₂, H₂O, N₂, SO₂) are then passed through a chromatographic column to separate them.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

High-Performance Liquid Chromatography (HPLC)

Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) under high pressure. Different components of the sample travel through the column at different rates and are thus separated.

Methodology for a Halogenated Phenol:

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm).

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The sample is vaporized and injected into a chromatographic column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification.

Methodology for a Phenolic Compound:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of phenols (e.g., a DB-5ms).

  • Sample Preparation: The sample may require derivatization (e.g., silylation) to increase its volatility.[9][11][12] Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the heated injector port of the GC.

  • Separation: The oven temperature is programmed to ramp up to separate the components.

  • Detection and Identification: The mass spectrometer detects the eluted components, and the resulting mass spectra are compared to a library for identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and provides detailed information about the molecular structure. For fluorine-containing compounds, ¹⁹F NMR is a particularly powerful tool.[1][14][15][16]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis: The purity can be assessed by observing the presence of unexpected signals in the spectra, which may correspond to impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard and comparing the integral of the analyte signal to that of the standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of purity validation and the decision-making process for selecting an appropriate analytical technique.

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample Receive Sample of This compound Prepare Prepare Sample for Analysis (Weighing, Dissolving) Sample->Prepare EA Elemental Analysis Prepare->EA HPLC HPLC Prepare->HPLC GCMS GC-MS Prepare->GCMS NMR NMR Prepare->NMR Compare Compare Experimental Data to Theoretical/Reference Data EA->Compare HPLC->Compare GCMS->Compare NMR->Compare Identify Identify & Quantify Impurities Compare->Identify Assess Final Purity Assessment Identify->Assess

Figure 1. General workflow for the purity validation of this compound.

Decision_Flowchart Start Start: Need Purity Validation Question1 Need to identify unknown impurities? Start->Question1 GCMS Use GC-MS or LC-MS Question1->GCMS Yes HPLC_NMR Use HPLC with impurity standards or NMR for structural elucidation Question1->HPLC_NMR No Question2 Is the compound volatile & thermally stable? GC Consider GC-MS Question2->GC Yes HPLC Consider HPLC Question2->HPLC No Question3 Need fundamental compositional data? EA Perform Elemental Analysis Question3->EA Yes Final Combine techniques for comprehensive analysis Question3->Final No GCMS->Question2 HPLC_NMR->Question2 GC->Question3 HPLC->Question3 EA->Final

Figure 2. Decision flowchart for selecting a purity validation method.

References

Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into drug candidates has become a cornerstone strategy in modern medicinal chemistry to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides an objective comparison of the performance of trifluoromethoxy-containing compounds with other alternatives, supported by experimental data and detailed methodologies.

The Trifluoromethoxy Group: A Shield Against Metabolism

The trifluoromethoxy group is prized for its ability to significantly hinder the metabolic breakdown of drug molecules. This enhanced stability stems from a combination of unique physicochemical properties:

  • Strong Carbon-Fluorine Bonds: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.

  • Electron-Withdrawing Nature: The potent electron-withdrawing effect of the three fluorine atoms decreases the electron density on the attached oxygen atom, making it less susceptible to oxidative metabolism.

  • Steric Hindrance: The bulky trifluoromethyl component of the -OCF₃ group provides a steric shield, physically obstructing the approach of metabolic enzymes to the ether linkage and adjacent parts of the molecule.

  • Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can influence a compound's distribution and interaction with metabolic enzymes.

These characteristics make the trifluoromethoxy group a superior alternative to the more metabolically labile methoxy (-OCH₃) group, which is prone to O-demethylation, a common and often rapid metabolic pathway.

Comparative Metabolic Stability: Trifluoromethoxy vs. Alternatives

The strategic replacement of a metabolically vulnerable group, such as a methoxy group, with a trifluoromethoxy group can dramatically alter a compound's metabolic fate.

ParameterCompound with Methoxy GroupCompound with Trifluoromethoxy GroupRationale for Change
Metabolic Pathway Susceptible to O-demethylation by CYP enzymes, leading to the formation of alcohol metabolites.O-demethylation is effectively blocked due to the strength of the C-F bonds and steric hindrance.
Number of Metabolites Generally higher, with multiple downstream products from the initial oxidation.Significantly reduced as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of a cascade of metabolites.
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic route reduces this value.

A compelling example of this metabolic shielding effect was observed in the development of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted analog was converted into eight different metabolic products. In stark contrast, the corresponding trifluoromethyl-substituted analog, which shares the metabolic resilience of the trifluoromethoxy group at the site of substitution, resulted in the formation of only two minor metabolites. This demonstrates the profound impact of strategic fluorination on metabolic stability.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of trifluoromethoxy-containing compounds, several in vitro assays are routinely employed. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLᵢₙₜ).

In Vitro Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly mediated by cytochrome P450 enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive controls (e.g., verapamil, testosterone)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of test compounds and controls. Dilute liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as 0.693 / k.

  • Intrinsic clearance (CLᵢₙₜ) is calculated as (k / microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary co-factors.

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Test compounds and positive controls

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in culture medium.

  • Incubation: Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C.

  • Initiation: Add the test compound to initiate the assay.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method.

Data Analysis: Data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizing Metabolic Processes

Understanding the workflow of these experiments and the underlying metabolic pathways is crucial for interpreting the data correctly.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination & Processing cluster_analysis Analysis A Test Compound Stock Solution D Reaction Mixture A->D B Liver Microsomes or Hepatocytes B->D C NADPH System (for Microsomes) C->D E Add Stopping Solution (Acetonitrile + IS) D->E Time Points F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation (t½, CLint) H->I

Caption: Workflow for in vitro metabolic stability assays.

The primary mechanism of metabolic clearance for many drugs is oxidation by cytochrome P450 enzymes. The introduction of a trifluoromethoxy group can effectively block this process.

Metabolic_Pathway cluster_methoxy Methoxy-Containing Compound cluster_trifluoromethoxy Trifluoromethoxy-Containing Compound M Drug-OCH₃ M_Met Drug-OH (Metabolite) M->M_Met CYP450 O-demethylation TFM Drug-OCF₃ TFM_Met Metabolism Blocked TFM->TFM_Met CYP450

Caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.

Conclusion

The strategic incorporation of a trifluoromethoxy group is a highly effective method for enhancing the metabolic stability of drug candidates. Its unique electronic and steric properties provide a robust shield against enzymatic degradation, particularly by cytochrome P450 enzymes. By blocking major metabolic pathways, the -OCF₃ group can lead to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile. The in vitro assays detailed in this guide are essential tools for quantitatively assessing these improvements and guiding the selection of drug candidates with optimal metabolic properties for further development.

Unveiling the Lipophilic Profile of 4-Bromo-3-(trifluoromethoxy)phenol and Its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding a compound's lipophilicity is a critical early-stage indicator of its potential pharmacokinetic behavior. This guide provides a comparative analysis of the lipophilicity of 4-Bromo-3-(trifluoromethoxy)phenol and a series of its structural analogues. The data presented herein, comprising both experimental and calculated values, offers a clear framework for evaluating the impact of various functional group substitutions on this crucial physicochemical property.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). This parameter profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipid solubility, which can enhance membrane permeability but may also lead to increased metabolic clearance and reduced aqueous solubility.

This guide summarizes the available LogP data for this compound and its analogues, details the experimental methodologies for LogP determination, and provides a visual representation of a standard experimental workflow.

Comparative Lipophilicity Data

The lipophilicity of this compound and its analogues is presented in Table 1. The data includes experimentally determined LogP values where available, alongside calculated values from reputable prediction algorithms for a consistent comparative framework.

Compound NameStructureLogP ValueMethod
This compound3.68Calculated (XLOGP3)
4-Bromophenol2.59Experimental[1][2]
3-(Trifluoromethoxy)phenol2.8Calculated (XLogP3)[3]
4-Bromo-3-(trifluoromethyl)phenol3.53Calculated (XLOGP3)
3-(Trifluoromethyl)phenol2.95Experimental
4-(Trifluoromethyl)phenol2.8Calculated (XLogP3)[4]
4-(Trifluoromethoxy)phenol2.29Calculated
4-Bromo-3-fluorophenol2.6Calculated (XLogP3-AA)[5]
2-Bromo-3-(trifluoromethoxy)phenol3.4Calculated (XLogP3)
4-Fluoro-3-(trifluoromethyl)phenol2.6Calculated (XLOGP3)[6]

Note: Calculated values were obtained using the SwissADME online tool (XLOGP3 method) for consistency where experimental data was unavailable.

Experimental Protocols for Lipophilicity Determination

The determination of LogP is typically achieved through two primary experimental methods: the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted technique for determining LogP values. It directly measures the partitioning of a compound between octan-1-ol and water.

Protocol:

  • Preparation of Pre-Saturated Solvents: Equal volumes of octan-1-ol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed vigorously and allowed to separate for 24 hours to ensure mutual saturation.

  • Sample Preparation: A known amount of the test compound is dissolved in the pre-saturated octan-1-ol or water.

  • Partitioning: A precise volume of the prepared sample solution is added to a flask containing a known volume of the other pre-saturated solvent.

  • Equilibration: The flask is sealed and agitated (e.g., on a mechanical shaker) for a set period (often 24 hours) to allow the compound to reach equilibrium between the two phases. The flask is then left undisturbed to allow for complete phase separation.

  • Quantification: The concentration of the compound in each phase (octan-1-ol and aqueous) is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a faster, automated, and less sample-intensive alternative for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards.

  • LogP Estimation: The retention factor of the test compound is determined, and its LogP value is interpolated from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of LogP using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calculation Calculation prep_solvents Prepare Pre-saturated Octanol and Water prep_sample Dissolve Compound in one Phase prep_solvents->prep_sample mix_phases Mix Phases in Separatory Funnel prep_sample->mix_phases shake Shake to Equilibrate mix_phases->shake separate Allow Phases to Separate shake->separate sample_octanol Sample Octanol Phase separate->sample_octanol sample_aqueous Sample Aqueous Phase separate->sample_aqueous hplc HPLC Analysis sample_octanol->hplc sample_aqueous->hplc calculate Calculate LogP hplc->calculate

Caption: Workflow for LogP Determination via Shake-Flask Method.

References

A Comparative Guide to High-Purity 4-Bromo-3-(trifluoromethoxy)phenol and Its Analogs for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical decision in the fields of pharmaceutical development and chemical research. Halogenated and trifluoromethyl- or trifluoromethoxy-substituted phenols are a class of intermediates prized for their utility in constructing complex molecular architectures. This guide provides a comparative overview of high-purity 4-Bromo-3-(trifluoromethoxy)phenol, its close analog 4-Bromo-3-(trifluoromethyl)phenol, and other related compounds. The information presented here, including physicochemical properties and key reaction protocols, is intended to assist researchers in making informed decisions for their synthetic and biological studies.

While the user initially requested information on this compound, more extensive data is available for the structurally similar 4-Bromo-3-(trifluoromethyl)phenol. Therefore, this guide will focus on the latter while providing available data for the former and other relevant alternatives.

Physicochemical Properties: A Comparative Analysis

The subtle differences in the substitution patterns of these aromatic phenols can significantly influence their physical and chemical properties, which in turn affects their reactivity and potential biological activity. The trifluoromethyl group, for instance, is known for its strong electron-withdrawing effects and its ability to enhance lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

PropertyThis compound4-Bromo-3-(trifluoromethyl)phenol4-Bromo-2-(trifluoromethyl)phenol4-Bromo-3-fluorophenol
CAS Number 886499-93-0[1][2]320-49-050824-04-9121219-03-2
Molecular Formula C₇H₄BrF₃O₂[1][2]C₇H₄BrF₃OC₇H₄BrF₃OC₆H₄BrFO
Molecular Weight 257.00 g/mol [1]241.01 g/mol 241.01 g/mol 191.00 g/mol
Appearance Not specifiedOff-white powderWhite crystals or powderOff-white to yellow or pale-red powder/crystals
Melting Point Not specified44-46 °C82-88 °CNot specified
Purity (typical) ≥97%≥98.0% (GC)≥98.5% (GC)≥98%

Performance in Key Applications

Brominated phenols are versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of biaryl compounds.[3] The bromine atom serves as a reactive handle for the introduction of various substituents, making these compounds valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of the aryl bromide can be influenced by the electronic effects of other substituents on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)phenol can impact the oxidative addition step in the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Brominated Phenols

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a brominated phenol with an arylboronic acid.

Materials:

  • Brominated phenol (e.g., 4-Bromo-3-(trifluoromethyl)phenol) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add the brominated phenol, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxicity of chemical compounds.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow for evaluating the cytotoxicity of a compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (e.g., Brominated Phenol) Ar-X->Oxidative_Addition Ar'-B(OR)2 Organoboron Compound Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with test compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h (Formazan formation) E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Comparative Guide to 4-Bromo-3-(trifluoromethoxy)phenol Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical step that influences the synthesis, biological activity, and analytical characterization of new compounds. 4-Bromo-3-(trifluoromethoxy)phenol and its derivatives are part of a significant class of halogenated phenols used as building blocks in the pharmaceutical and agrochemical industries. The presence of a bromine atom provides a reactive site for various coupling reactions, while the trifluoromethoxy group significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

This guide provides a comparative overview of this compound derivatives, their analytical performance, and their strategic importance in medicinal chemistry, particularly in comparison to related fluorinated analogues.

Data Presentation

Physicochemical Properties: A Comparative Overview

The selection of a chemical intermediate is often guided by its fundamental physicochemical properties. The following table summarizes key properties of this compound and related compounds, providing a basis for comparison in synthesis and development projects.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
This compound 886499-93-0C₇H₄BrF₃O₂257.0145-48Solid
4-Bromo-3-(trifluoromethyl)phenol320-49-0C₇H₄BrF₃O241.0144-46Solid, Off-white powder
4-Bromo-3-fluorophenol121219-03-2C₆H₄BrFO191.00N/AN/A
3-Bromo-4-(trifluoromethoxy)phenol886496-88-4C₇H₄BrF₃O₂257.01N/AN/A
4-Bromo-2-(trifluoromethyl)phenol50824-04-9C₇H₄BrF₃O241.01N/AN/A
Performance in Analytical Methods

The ability to accurately detect and quantify a compound is crucial for both quality control and biological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of halogenated phenols. The following table presents typical performance data for the analysis of phenols, providing an estimate of what can be expected for derivatives of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Limit of Detection (LOD) < 0.04 µg/mL0.1 - 13.9 ng/L
Precision (RSD) Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%0.4 - 11%
Accuracy (Recovery) 95.7% - 104.9%64 - 100%
Sample Preparation Dissolution and filtrationMay require derivatization
Advantages High precision and accuracyHigh sensitivity and selectivity

Performance data is based on validated methods for structurally similar brominated and iodinated phenols and may serve as a reliable estimate.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative methodologies for the synthesis of a brominated phenol derivative and the analysis of phenolic compounds.

General Synthesis of Brominated Phenol Derivatives

This protocol outlines a general procedure for the bromination of a substituted phenol, a common step in the synthesis of compounds like this compound.

Objective: To introduce a bromine atom onto the phenolic ring.

Materials:

  • Substituted Phenol (e.g., 3-(trifluoromethoxy)phenol)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetic Acid, Dichloromethane)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the starting phenol in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., Bromine in acetic acid) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure brominated phenol derivative.

Analysis of Phenolic Compounds by HPLC

This protocol provides a general framework for the quantitative analysis of phenolic compounds in a sample matrix.

Objective: To separate and quantify phenolic compounds using HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • Phenol standards

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Calibration: Prepare a series of standard solutions of the target phenol at known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the prepared sample solution. Identify the peak corresponding to the target analyte based on its retention time.

  • Calculation: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the study of this compound derivatives.

General Synthesis Workflow for Brominated Phenols Start Starting Phenol (e.g., 3-(trifluoromethoxy)phenol) Reaction Bromination Reaction (Br2 or NBS in Solvent) Start->Reaction Quenching Quenching (Sodium Thiosulfate) Reaction->Quenching Neutralization Neutralization (Sodium Bicarbonate) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Pure Brominated Phenol Derivative Purification->Product

Caption: A typical workflow for the synthesis of brominated phenol derivatives.

Medicinal Chemistry: -OCF3 vs. -CF3 Parent Drug Candidate Modification OCF3 Trifluoromethoxy Group (-OCF3) Parent->OCF3 CF3 Trifluoromethyl Group (-CF3) Parent->CF3 OCF3_prop Higher Lipophilicity Metabolically Stable O-C bond Modulates logP values OCF3->OCF3_prop CF3_prop Increases Lipophilicity Metabolically Stable C-F bond Strong Electron-Withdrawing Bioisostere for Chlorine CF3->CF3_prop

Caption: Comparison of Trifluoromethoxy and Trifluoromethyl groups in drug design.

Analytical Workflow for Phenol Quantification Sample Sample Collection (e.g., Water, Biological fluid) Preparation Sample Preparation (Extraction, Filtration) Sample->Preparation Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result

Caption: A standard workflow for the analysis of phenolic compounds.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Bromo-3-(trifluoromethoxy)phenol, a halogenated phenol derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following guidelines are based on best practices for handling halogenated organic compounds and information extrapolated from safety data sheets (SDS) of structurally similar chemicals.

Hazard Identification and Assessment

Before handling, it is imperative to recognize the potential hazards associated with this compound. Based on data from similar compounds, this chemical should be treated as hazardous.[1][2][3][4][5][6][7][8]

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.[2][4][5][6][8]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4][5][6][7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4][5][7][8][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][4][5][7][8]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[1][2][6]

Note: This information is based on structurally similar compounds and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[6]
Eye Protection Safety goggles and a face shield.[1][3][5]
Body Protection Laboratory coat. A chemical-resistant apron may also be necessary.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors is recommended.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[10][11]

Step 1: Waste Segregation

Proper segregation is the first critical step in safe disposal.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and clearly marked with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Halogenated Waste Stream: This compound is a halogenated organic chemical. It must be collected in a designated container for halogenated waste, separate from non-halogenated solvents.[12][13][14]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid waste container.[15]

    • Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.

Step 2: Waste Collection and Storage

  • Transfer: Carefully transfer the waste chemical into the designated hazardous waste container, avoiding the generation of dust or splashes.

  • Container Sealing: Securely seal the container when not in use.[12] Funnels should not be left in the container opening.[11][12]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool storage area away from heat sources and incompatible materials like strong oxidizing agents.[3][9] The storage area should provide secondary containment to prevent spills.[11][12]

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal facility.[5][10] These services are equipped to handle and dispose of hazardous chemicals safely, typically through high-temperature incineration with scrubbers to neutralize harmful combustion byproducts.[9][15]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[1][3][15] For solid spills, carefully sweep up the material to avoid creating dust.[2][4][9]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.

  • First Aid:

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][9]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_storage Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Procedure start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_container Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_container Solid liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container is_solid->liquid_container Liquid transfer_waste Carefully Transfer Waste solid_container->transfer_waste liquid_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated, Ventilated, & Cool Area with Secondary Containment seal_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal document Document Waste for Pickup contact_disposal->document end End: Waste Collected by Professional Service document->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect & Place in Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.